LP-403812
Description
Structure
3D Structure
Properties
CAS No. |
1142050-84-7 |
|---|---|
Molecular Formula |
C26H34N6O2S |
Molecular Weight |
494.7 g/mol |
IUPAC Name |
N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d][1,3]thiazol-5-yl]-4-methylbenzamide |
InChI |
InChI=1S/C26H34N6O2S/c1-17-9-11-18(12-10-17)23(33)28-25-27-22-21(35-25)20(29-32(22)26(2,3)4)24(34)31-15-7-8-19(31)16-30-13-5-6-14-30/h9-12,19H,5-8,13-16H2,1-4H3,(H,27,28,33)/t19-/m0/s1 |
InChI Key |
GJBQMIZKUFMWPV-IBGZPJMESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C(=NN3C(C)(C)C)C(=O)N4CCC[C@H]4CN5CCCC5 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C(=NN3C(C)(C)C)C(=O)N4CCCC4CN5CCCC5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LP-403812; LP 403812; LP403812. |
Origin of Product |
United States |
Foundational & Exploratory
"Chemical properties of N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide"
For the attention of: Researchers, scientists, and drug development professionals.
Preamble: This document provides a technical overview of the chemical properties of N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines calculated physicochemical properties with generalized experimental protocols and potential biological pathways derived from structurally related compounds containing the pyrazolo[5,4-d]thiazole core.
Chemical Identity and Properties
The compound N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide is a complex heterocyclic molecule. A summary of its calculated physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₀N₈O₂S | Calculated |
| Molecular Weight | 576.75 g/mol | Calculated |
| IUPAC Name | N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[3,4-d][1][2]thiazol-5-yl]-4-methylbenzamide | [3] |
| LogP (calculated) | 4.5 - 5.5 (estimated) | |
| Topological Polar Surface Area (TPSA) | 100 - 120 Ų (estimated) | |
| Hydrogen Bond Donors | 1 (estimated) | |
| Hydrogen Bond Acceptors | 8 (estimated) | |
| Rotatable Bonds | 7 (estimated) |
Postulated Synthetic Scheme
While a specific, documented synthetic protocol for this exact molecule is not available in the reviewed literature, a plausible multi-step synthesis can be proposed based on established methods for the formation of the pyrazolo[5,4-d]thiazole core and subsequent amide bond formations. The pyrazole ring is a five-membered heterocyclic compound with two adjacent nitrogen atoms that is a versatile scaffold in medicinal chemistry.[4]
Workflow for the Proposed Synthesis:
Caption: Proposed general synthetic workflow for the target molecule.
Detailed Methodologies:
-
Step 1: Synthesis of the Pyrazolo[5,4-d]thiazole Core. This would likely involve the condensation and cyclization of a suitably substituted hydrazine with a functionalized thiazole derivative. Thiazole derivatives are known to possess a wide range of pharmacological activities.[1] The reaction conditions would need to be optimized, but typically involve heating in a suitable solvent, sometimes in the presence of an acid or base catalyst.
-
Step 2: Attachment of the Pyrrolidine Side Chain. The carboxylic acid functionality on the pyrazolo[5,4-d]thiazole core would be activated, for example, using a coupling agent like HATU or HOBt, and then reacted with (2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine to form the amide bond. This reaction is typically carried out in an aprotic solvent such as DMF or DCM at room temperature.
-
Step 3: Final Amidation. The remaining amino group on the pyrazolo[5,4-d]thiazole core would then be acylated with 4-methylbenzoyl chloride in the presence of a non-nucleophilic base like triethylamine or pyridine to yield the final product. The reaction progress would be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification: The final compound would be purified using standard techniques such as column chromatography on silica gel, followed by recrystallization or preparative high-performance liquid chromatography (HPLC) to achieve high purity.
-
Characterization: The structure of the synthesized compound would be confirmed using spectroscopic methods including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Potential Biological Activity and Signaling Pathways
The pyrazolo[5,4-d]thiazole scaffold is present in a number of compounds with known biological activities, often as inhibitors of protein kinases. The fusion of pyrazole and thiazole rings can lead to compounds with enhanced biological profiles.[1][2] While the specific biological target of N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide is not documented, it is plausible that it could act as a kinase inhibitor, a class of drugs that has seen significant development.
Hypothesized Kinase Inhibition Pathway:
Caption: A generalized kinase inhibition signaling pathway.
This diagram illustrates a common mechanism where a small molecule inhibitor, such as a pyrazolo[5,4-d]thiazole derivative, competes with ATP for the binding site on a protein kinase. This inhibition prevents the phosphorylation of downstream substrate proteins, thereby blocking the signaling cascade that leads to cellular responses like proliferation and survival. This mechanism is a common therapeutic strategy in oncology.
Disclaimer: The information presented in this document is based on calculated data and analogies to structurally related compounds. The proposed synthetic route and biological activity are hypothetical and would require experimental validation. This guide is intended for informational purposes for a scientific audience and should not be considered as a definitive characterization of the compound.
References
In Vitro Activity of N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide: A Review of Related Compounds
Disclaimer: Despite a comprehensive search, specific in vitro activity data, experimental protocols, and signaling pathways for the compound N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide are not publicly available in the referenced literature. This guide, therefore, provides an overview of the methodologies and potential biological activities observed in structurally related pyrazolo[5,4-d]thiazole and pyrazol-5-yl-benzamide derivatives to offer a contextual understanding for researchers, scientists, and drug development professionals.
Introduction to Pyrazole-Containing Compounds
Compounds incorporating pyrazole and thiazole heterocyclic rings are of significant interest in medicinal chemistry due to their diverse biological activities. The pyrazol-5-yl-benzamide scaffold, in particular, has been explored for various therapeutic and agricultural applications. Research into derivatives of this core structure has revealed potential as antifungal agents, highlighting their ability to inhibit crucial enzymes in pathogenic fungi.
Potential In Vitro Activities of Related Compounds
While data on the specific title compound is unavailable, studies on analogous pyrazol-5-yl-benzamide derivatives have demonstrated notable in vitro efficacy against various fungal pathogens.
Antifungal Activity
A study on novel pyrazol-5-yl-benzamide derivatives investigated their activity against several plant pathogenic fungi. The findings indicated that certain compounds within this class exhibit potent inhibitory effects.
Table 1: In Vitro Antifungal Activity of a Representative Pyrazol-5-yl-benzamide Derivative (Compound 5IIc)
| Fungal Species | EC50 (mg/L) |
| Sclerotinia sclerotiorum | 0.20 |
| Valsa mali | 3.68 |
Data extracted from a study on related pyrazol-5-yl-benzamide derivatives and is not representative of the title compound.
Experimental Protocols for Analogous Compounds
The following section outlines a generalized experimental protocol for assessing the in vitro antifungal activity of pyrazole-based compounds, based on methodologies reported for similar chemical series.
In Vitro Antifungal Assay
This protocol describes a typical method for determining the half-maximal effective concentration (EC50) of a compound against fungal pathogens.
-
Preparation of Fungal Cultures: The target fungal strains, such as Sclerotinia sclerotiorum and Valsa mali, are cultured on a suitable medium like potato dextrose agar (PDA) at a controlled temperature (e.g., 25 °C) until they reach an active growth phase.
-
Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions of a specific concentration (e.g., 10 mg/mL).
-
Preparation of Assay Plates: The stock solutions are serially diluted and added to molten PDA medium to achieve a range of final concentrations. The final concentration of the solvent (DMSO) is kept constant and low (e.g., ≤1%) to avoid affecting fungal growth. The medium containing the test compound is then poured into sterile Petri dishes.
-
Inoculation: A mycelial plug of a specific diameter (e.g., 5 mm) is taken from the edge of an actively growing fungal culture and placed at the center of each agar plate.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25 °C) for a defined period or until the mycelial growth in the control plate (containing only DMSO) reaches a certain diameter.
-
Data Collection and Analysis: The diameter of the fungal colony on each plate is measured. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] × 100, where dc is the diameter of the colony in the control plate and dt is the diameter of the colony in the treated plate. The EC50 value is then calculated by probit analysis.
Potential Mechanism of Action: Succinate Dehydrogenase Inhibition
For some pyrazol-5-yl-benzamide derivatives with antifungal properties, the proposed mechanism of action is the inhibition of the succinate dehydrogenase (SDH) enzyme. SDH is a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.
SDH Enzymatic Inhibition Assay
To confirm the mode of action, an enzymatic inhibition assay can be performed.
-
Enzyme Extraction: Mitochondria containing the SDH enzyme are isolated from the target fungal species.
-
Assay Reaction: The activity of the SDH enzyme is measured by monitoring the reduction of a specific substrate in the presence and absence of the test compound.
-
Data Analysis: The inhibitory effect of the compound on the enzyme is determined by measuring the reduction in enzyme activity at various compound concentrations. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is then calculated.
Logical Workflow for In Vitro Evaluation
The following diagram illustrates a generalized workflow for the in vitro evaluation of novel chemical entities, such as the pyrazole derivatives discussed.
Caption: Generalized workflow for the in vitro evaluation of novel antifungal compounds.
An In-depth Technical Guide on the Pharmacokinetics of N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide
Introduction
N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide is a complex heterocyclic molecule. A thorough understanding of its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound—is fundamental for its development as a potential therapeutic agent. This technical guide aims to provide a comprehensive overview of the available pharmacokinetic data, experimental methodologies, and relevant biological pathways for this specific compound.
Pharmacokinetic Profile
Following a comprehensive search of publicly available scientific literature and databases, no specific pharmacokinetic data for N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide could be identified. This suggests that the compound may be a novel entity for which research has not yet been published in the public domain. The information presented in this guide is therefore based on general principles of pharmacokinetics and data from structurally related compounds.
It is important to note that the pharmacokinetic properties of a compound are intrinsically linked to its chemical structure. The presence of a tert-butyl group, pyrrolidine rings, a pyrazolothiazole core, and a methylbenzamide moiety will all influence its ADME profile. For instance, the lipophilicity imparted by the tert-butyl and aromatic groups may affect its absorption and distribution, while the heterocyclic rings could be sites for metabolic transformations.
Data Presentation
Due to the absence of specific quantitative data for the target compound, a data table summarizing its pharmacokinetic parameters cannot be provided at this time. Future studies would be required to determine key parameters such as:
-
Absorption: Bioavailability (F%), Time to maximum concentration (Tmax), Maximum concentration (Cmax).
-
Distribution: Volume of distribution (Vd), Protein binding (%).
-
Metabolism: Major metabolic pathways, Key metabolizing enzymes (e.g., Cytochrome P450 isoforms).
-
Excretion: Elimination half-life (t1/2), Clearance (CL), Major routes of excretion (renal, fecal).
Experimental Protocols
While specific experimental protocols for this compound are not available, a general workflow for characterizing its pharmacokinetics in preclinical species (e.g., rodents, non-rodents) would typically involve the following steps.
In Vitro Assays:
-
Metabolic Stability: Incubation with liver microsomes or hepatocytes to assess the rate of metabolic turnover.
-
CYP Inhibition/Induction: Evaluation of the compound's potential to inhibit or induce major Cytochrome P450 enzymes to predict drug-drug interactions.
-
Plasma Protein Binding: Determination of the extent to which the compound binds to plasma proteins, which affects its free concentration and distribution.
-
Permeability: Assessment of its ability to cross biological membranes using assays such as the Caco-2 cell monolayer model.
In Vivo Studies:
-
Animal Model Selection: Choice of appropriate animal species based on metabolic similarity to humans.
-
Dose Formulation and Administration: Development of a suitable vehicle for administering the compound via relevant routes (e.g., oral, intravenous).
-
Blood and Tissue Sampling: Collection of samples at various time points post-administration.
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Bioanalytical Method Development: Creation and validation of a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the compound and its potential metabolites in biological matrices.
-
Pharmacokinetic Data Analysis: Use of specialized software to calculate pharmacokinetic parameters from the concentration-time data.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for a preclinical pharmacokinetic study.
Caption: Generalized workflow for a preclinical pharmacokinetic study.
Signaling Pathways
Information regarding the specific signaling pathways modulated by N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide is not available in the public domain. Identifying the molecular target and the downstream signaling cascade is a critical step in the drug discovery and development process. This would typically be investigated through a combination of in vitro binding assays, cellular functional assays, and in vivo pharmacology studies.
The following diagram represents a hypothetical signaling pathway that could be investigated, assuming the compound acts as an inhibitor of a receptor tyrosine kinase (RTK).
Caption: Hypothetical signaling pathway for an RTK inhibitor.
While a detailed pharmacokinetic profile for N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide is not currently available in the public literature, this guide outlines the necessary experimental approaches to characterize its ADME properties. The generation of such data is a prerequisite for advancing this compound through the drug development pipeline. Future research will be essential to elucidate its pharmacokinetic and pharmacodynamic characteristics, ultimately determining its potential as a therapeutic agent.
In-depth Technical Guide: Solubility and Stability of N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide
A comprehensive analysis of the physicochemical properties of the novel compound, intended for researchers, scientists, and drug development professionals.
Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is currently no publicly available data on the solubility and stability of the specific compound N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide.
This absence of information prevents the creation of a detailed technical guide as requested. The core requirements, including the presentation of quantitative data in tables, detailed experimental protocols, and visualization of relevant pathways and workflows, cannot be fulfilled without access to experimental results for this compound.
The provided search results reference the compound's existence in chemical databases but do not offer any experimental data regarding its solubility in various solvents or its stability under different conditions. Further research and laboratory analysis would be required to determine these critical physicochemical parameters.
To facilitate future research and provide a framework for the investigation of this and similar compounds, a generalized experimental workflow for determining solubility and stability is presented below.
General Experimental Workflow for Solubility and Stability Assessment
This section outlines a typical workflow that could be employed to characterize the solubility and stability of a novel chemical entity like N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide.
Caption: Generalized workflow for solubility and stability testing of a new chemical entity.
Hypothetical Experimental Protocols
While specific data is unavailable, the following sections detail the methodologies that would be used in the experimental workflow described above.
Kinetic Solubility Assay
Objective: To rapidly assess the aqueous solubility of the compound under non-equilibrium conditions.
Methodology:
-
A high-concentration stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).
-
A small aliquot of the DMSO stock is added to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to induce precipitation.
-
The resulting suspension is incubated for a short period (e.g., 1-2 hours) at a controlled temperature.
-
The plate is then analyzed using nephelometry or turbidimetry to measure the extent of precipitation.
-
The kinetic solubility is determined by comparing the turbidity of the test compound to that of a set of standards with known solubility.
Thermodynamic (Shake-Flask) Solubility Assay
Objective: To determine the equilibrium solubility of the compound.
Methodology:
-
An excess amount of the solid compound is added to a series of vials containing different solvents (e.g., water, ethanol, buffers of varying pH).
-
The vials are sealed and agitated (e.g., on a shaker) at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
The resulting saturated solutions are filtered to remove any undissolved solid.
-
The concentration of the compound in the filtrate is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
Forced Degradation Studies
Objective: To identify potential degradation pathways and the intrinsic stability of the drug substance.
Methodology:
-
Solutions of the compound are prepared in various stress conditions:
-
Acidic: 0.1 N HCl
-
Basic: 0.1 N NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Elevated temperature (e.g., 60°C)
-
Photolytic: Exposure to UV and visible light (ICH Q1B guidelines)
-
-
Samples are collected at various time points and analyzed by a stability-indicating HPLC method.
-
Degradation products are identified and characterized, if necessary, using techniques like mass spectrometry (MS).
Conclusion
While a detailed technical guide on the solubility and stability of N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide cannot be provided at this time due to a lack of available data, this document offers a standard framework for how such an investigation would be conducted. The experimental protocols and workflows described herein represent the industry-standard approach to characterizing the physicochemical properties of a novel drug candidate. Further experimental work is necessary to generate the data required for a comprehensive understanding of this compound's behavior.
"Structure-activity relationship of N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide analogs"
An In-Depth Technical Guide on the Structure-Activity Relationship of N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) for analogs of N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide. While specific SAR data for this exact molecule is not extensively available in the public domain, this document extrapolates potential SAR trends based on the known biological activities of structurally related pyrazolo[5,4-d]thiazole and pyrazole-thiazole hybrid compounds. This guide also details relevant experimental protocols for the synthesis and biological evaluation of these analogs and visualizes key signaling pathways and experimental workflows. The primary focus is on the potential of these compounds as inhibitors of O-GlcNAcase (OGA), a therapeutic target implicated in neurodegenerative diseases.
Introduction
The pyrazolo[5,4-d]thiazole scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The title compound, N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide, features this core structure with complex substitutions at the 1, 3, and 5 positions, suggesting a tailored design for a specific biological target. Based on the structural motifs present, particularly the amide linkage and the heterocyclic core, it is hypothesized that this class of compounds may act as inhibitors of O-GlcNAcase (OGA), an enzyme involved in the post-translational modification of proteins and a key player in cellular signaling pathways relevant to neurodegenerative disorders like Alzheimer's disease.[3]
This guide will explore the hypothetical structure-activity relationships of analogs of the title compound, focusing on modifications at key positions to modulate potency and selectivity.
Hypothetical Structure-Activity Relationship (SAR)
Based on the analysis of related pyrazolo[5,4-d]thiazole and pyrazole-thiazole hybrids, a hypothetical SAR for the title compound and its analogs can be proposed. The core structure can be divided into three main regions for modification: the N1-substituent on the pyrazole ring, the C3-substituent, and the C5-amide moiety.
Table 1: Hypothetical Structure-Activity Relationship of Analogs
| Position of Modification | Moiety | Proposed Impact on Activity | Rationale from Related Compounds |
| N1-pyrazole | tert-butyl | Essential for potent activity, likely occupies a hydrophobic pocket in the target enzyme. | Bulky alkyl or aryl groups at this position in related heterocyclic inhibitors often enhance binding affinity. |
| Smaller alkyl groups (e.g., methyl, ethyl) | Reduced activity. | May not sufficiently fill the hydrophobic pocket. | |
| Cycloalkyl groups (e.g., cyclohexyl) | Potentially maintain or slightly decrease activity depending on the size and conformation. | Offers a balance of hydrophobicity and conformational rigidity. | |
| C3-pyrrolidine-1-carbonyl | (2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine | Critical for interaction with the active site, likely forming hydrogen bonds and van der Waals interactions. | The stereochemistry and the presence of the basic nitrogen are expected to be crucial for target engagement. |
| (2R)-enantiomer | Significantly reduced or abolished activity. | Stereospecific interactions are common in enzyme inhibition. | |
| Acyclic aminoalkyl amides | Reduced activity. | The rigid, cyclic nature of the pyrrolidine likely pre-organizes the molecule for optimal binding. | |
| C5-benzamide | 4-methylbenzamide | Provides key interactions with the target, potentially through hydrogen bonding and aromatic interactions. | The nature and substitution pattern of the aryl group can significantly influence potency in related inhibitors. |
| Phenyl, substituted phenyl (e.g., chloro, methoxy) | Activity will be sensitive to the electronic and steric properties of the substituent. | Electron-withdrawing or -donating groups can modulate the electronic properties of the amide and its binding affinity. | |
| Heteroaryl amides (e.g., pyridyl, thienyl) | May lead to improved potency or altered selectivity. | Introduction of heteroatoms can lead to additional hydrogen bonding opportunities. |
Experimental Protocols
General Synthesis of Pyrazolo[5,4-d]thiazole Analogs
The synthesis of the pyrazolo[5,4-d]thiazole core can be achieved through a multi-step sequence, often starting from a substituted pyrazole derivative. A plausible synthetic route is outlined below.
Workflow for the Synthesis of Analogs
Caption: General synthetic workflow for pyrazolo[5,4-d]thiazole analogs.
Detailed Steps:
-
Synthesis of 5-Amino-1-substituted-1H-pyrazole-4-carbonitrile: A substituted hydrazine is reacted with ethyl 2-cyano-3-ethoxyacrylate in a suitable solvent like ethanol with a catalytic amount of base to yield the pyrazole core.
-
Formation of the Thiazole Ring: The pyrazole-carbonitrile is then treated with a source of sulfur, such as thioglycolic acid, followed by cyclization to form the pyrazolo[5,4-d]thiazole ring system.
-
Introduction of the 5-Amino Group: The 5-amino functionality can be introduced through various methods, including amination of a suitable precursor.
-
Amide Coupling: The 5-amino-pyrazolo[5,4-d]thiazole is then coupled with the desired carboxylic acid (e.g., 4-methylbenzoic acid) using standard peptide coupling reagents like HATU or EDC/HOBt to afford the final amide analogs.
-
Synthesis of the C3-substituent: The (2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl moiety is typically prepared separately and coupled to the C3 position of the pyrazole ring at an earlier stage of the synthesis.
O-GlcNAcase (OGA) Inhibition Assay
The inhibitory activity of the synthesized analogs against OGA can be determined using a fluorogenic assay.
Workflow for OGA Inhibition Assay
Caption: Workflow for a typical O-GlcNAcase inhibition assay.
Protocol:
-
Reagents and Materials:
-
Recombinant human OGA
-
Fluorogenic substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4MU-GlcNAc)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, pH 7.5)
-
Test compounds (analogs) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Add assay buffer, OGA enzyme, and varying concentrations of the test compound to the wells of a microplate.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the 4MU-GlcNAc substrate.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding a high pH stop solution (e.g., 0.5 M glycine, pH 10.4).
-
Measure the fluorescence intensity at an excitation wavelength of 365 nm and an emission wavelength of 445 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
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Signaling Pathway
O-GlcNAcylation is a dynamic post-translational modification that regulates the function of numerous intracellular proteins. It is controlled by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds O-GlcNAc, and O-GlcNAcase (OGA), which removes it. In neurodegenerative diseases, hyperphosphorylation of the tau protein is a key pathological hallmark. O-GlcNAcylation and phosphorylation can occur on the same or nearby serine/threonine residues, often in a reciprocal manner. Increased O-GlcNAcylation of tau has been shown to reduce its phosphorylation. Therefore, inhibiting OGA is a promising therapeutic strategy to increase tau O-GlcNAcylation and thereby prevent its pathological hyperphosphorylation.
O-GlcNAc Cycling and its Impact on Tau Phosphorylation
Caption: The role of OGA inhibition in preventing tau hyperphosphorylation.
Conclusion
While a definitive structure-activity relationship for N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide and its analogs requires extensive empirical data, this guide provides a robust framework for initiating a drug discovery program targeting OGA. The hypothetical SAR suggests that modifications to the N1, C3, and C5 positions of the pyrazolo[5,4-d]thiazole core will be critical in optimizing the potency and selectivity of these compounds. The provided experimental protocols offer a starting point for the synthesis and biological evaluation of novel analogs, and the visualized signaling pathway highlights the therapeutic rationale for developing OGA inhibitors for the treatment of neurodegenerative diseases. Further research, including computational modeling and co-crystallization studies, will be invaluable in refining the SAR and designing next-generation inhibitors.
References
- 1. O-GlcNAcylation: A molecular switch linking brain health to neurodegeneration. – Ingentium Magazine [magazine.ingentium.com]
- 2. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
A Technical Guide to the Biological Screening of Novel Pyrazolothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the biological screening of novel pyrazolothiazole compounds. Pyrazolothiazoles represent a promising class of heterocyclic compounds with a wide range of pharmacological activities. This document outlines the core experimental protocols, presents key quantitative data from recent studies, and visualizes the intricate signaling pathways modulated by these compounds.
Introduction to Pyrazolothiazoles
Pyrazolothiazoles are bicyclic heterocyclic compounds containing both pyrazole and thiazole rings. This unique structural scaffold has garnered significant attention in medicinal chemistry due to its versatile biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The fusion of these two pharmacologically important moieties often results in synergistic effects and novel mechanisms of action, making them attractive candidates for drug discovery and development.
Quantitative Biological Activity Data
The following tables summarize the quantitative data from various studies on the biological activities of novel pyrazolothiazole derivatives. This data provides a comparative overview of their potency against different targets.
Table 1: Anticancer Activity of Novel Pyrazolothiazole Compounds (IC50 in µg/mL unless otherwise noted)
| Compound | HepG-2 (Liver Cancer) | HCT-116 (Colon Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Caco-2 (Colon Cancer) | MDA (Breast Cancer) | Reference |
| Pyrazolothiazole Derivative 8 | 12.6 | 28.9 | - | - | - | - | [1] |
| 1,3,4-Oxadiazole Derivative 6 | 6.9 | 13.6 | - | - | - | - | [1] |
| Compound 6b | 43.72 | - | 15.57 | - | - | - | [2] |
| Doxorubicin (Reference) | - | - | >15.57 | - | - | - | [2] |
| Compound 11 | 9.52 | - | - | 10.61 | 12.45 | 11.52 | |
| Compound 9c | 10.89 µM | - | 15.60 µM | - | - | - | |
| Compound 9a | 22.24 µM | - | 28.47 µM | - | - | - | |
| 5-Fluorouracil (Reference) | 26.75 µM | - | 32.75 µM | - | - | - |
Table 2: Antimicrobial Activity of Novel Pyrazolothiazole Compounds (MIC in µg/mL or Qualitative Assessment)
| Compound | Aspergillus fumigatus | Candida albicans | Staphylococcus aureus | Bacillus subtilis | Salmonella sp. | Escherichia coli | Pseudomonas aeruginosa | Streptococcus pyogenes | Pseudomonas phaseolicola | Pseudomonas fluorescens | Fusarium oxysporum | Reference |
| Compound 7 | Inactive | - | - | - | - | - | - | - | - | - | - | [1] |
| Compound 4 | Excellent | - | - | - | Equip. to Gentamycin | Equip. to Gentamycin | - | - | - | - | - | [1] |
| Compound 6 | Excellent | - | - | - | Equip. to Gentamycin | Equip. to Gentamycin | - | - | - | - | - | [1] |
| Compound 8 | - | Inactive | - | - | - | - | - | - | - | - | - | [1] |
| Compound 3b | - | - | More active than vs B. subtilis | - | - | - | - | - | - | - | - | [1] |
| Compound 3e | - | - | - | Excellent vs Streptomycin | - | Excellent vs Streptomycin | Excellent vs Streptomycin | - | - | - | - | [3][4] |
| Thiophene 13 | - | - | MIC 3.125 (Equal to Chloramphenicol) | - | - | - | - | 50% less active than Chloramphenicol | - | - | - | [5] |
| Thiazole 3 | MIC 6.25 | - | - | - | - | - | - | - | - | - | MIC 6.25 | [5] |
| Pyrazolo[1,5-a]pyrimidine 21b | MIC 6.25 | - | - | - | - | - | - | - | - | - | MIC 6.25 | [5] |
| Compound 3 (Pyrazolo[3,4-d]pyrimidine) | - | - | Almost complete inhibition at 200 µg/mL | - | Significant activity | - | - | - | - | - | - | [6] |
| Compound 9c | - | - | - | MIC 6.8 µM | - | - | - | MIC 3.4 µM (S. pneumoniae) | MIC 3.4 µM (K. pneumoniae) | - | - |
Table 3: Anti-inflammatory Activity of Novel Pyrazolothiazole Compounds
| Compound | Assay | Cell Line | Key Findings | Reference |
| Compound 5b | Nitric Oxide (NO) Production | RAW264.7 Macrophages | Significant anti-inflammatory activity.[2] | [2] |
| Compound 6b | Nitric Oxide (NO) Production, Proinflammatory Cytokine Downregulation (IL-1β, IL-6, TNF-α) | RAW264.7 Macrophages | Significant anti-inflammatory activity.[2] | [2] |
Table 4: Enzyme Inhibition Activity of Novel Pyrazolothiazole Compounds
| Compound | Enzyme Target | Key Findings | Reference |
| Compound 6b | VEGFR-2 | Significant inhibition, surpassed sorafenib.[2] | [2] |
| Compound 11 | VEGFR-2 | IC50 = 0.19 µM | |
| New Derivatives | VEGFR-2 | IC50 values from 0.19 to 0.60 µM | |
| Sorafenib (Reference) | VEGFR-2 | IC50 = 0.08 µM |
Experimental Protocols
This section provides detailed methodologies for key in vitro screening assays commonly employed in the evaluation of pyrazolothiazole compounds.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazolothiazole compounds in culture medium. After the 24-hour incubation, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for another 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity Screening
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.
Protocol:
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) of the test bacteria or fungi in a suitable broth.
-
Plate Preparation: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.
-
Inoculation: Evenly spread the prepared microbial inoculum over the entire surface of the agar plate using a sterile cotton swab.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the pyrazolothiazole compound solution (at a known concentration) into each well. Include a positive control (standard antibiotic) and a negative control (solvent).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the pyrazolothiazole compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at the appropriate temperature for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth (turbidity) is observed. The results can also be read using a plate reader.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolothiazole compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production. Incubate for another 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 50-100 µL of the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
-
Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.
Enzyme Inhibition: VEGFR-2 Kinase Assay
This assay determines the ability of a compound to inhibit the activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis.
Protocol:
-
Reagent Preparation: Prepare the reaction buffer, VEGFR-2 enzyme, substrate (e.g., a synthetic peptide), and ATP solution.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, the pyrazolothiazole compound at various concentrations, and the VEGFR-2 enzyme.
-
Initiation of Reaction: Add the substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This is often done using a luminescence-based assay where the amount of ATP remaining is quantified. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways relevant to the biological screening of pyrazolothiazole compounds.
Caption: General workflow for the biological screening of novel pyrazolothiazole compounds.
Caption: Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.
Caption: The PI3K/Akt signaling pathway and potential inhibition by pyrazolothiazoles.
Caption: The JAK/STAT signaling pathway and its potential inhibition.
References
- 1. hereditybio.in [hereditybio.in]
- 2. VEGFR2 inhibition assay [bio-protocol.org]
- 3. Anticancer test with the MTT assay method [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
"Discovery of N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide"
Technical Whitepaper: The Pyrazolo[5,4-d]thiazole Scaffold as a Core for Biologically Active Molecules
Disclaimer: This document provides a technical overview of the pyrazolo[5,4-d]thiazole chemical scaffold, based on available research for related derivatives. Direct experimental data, synthesis protocols, or biological activity for the specific compound N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide is not available in the public domain as of the latest search. The information presented herein is extrapolated from studies on structurally similar molecules and is intended for an audience of researchers, scientists, and drug development professionals.
Introduction to the Pyrazolo[5,4-d]thiazole Core
The fusion of pyrazole and thiazole rings to form the pyrazolo[5,4-d]thiazole heterocyclic system creates a scaffold of significant interest in medicinal chemistry.[1][2] This core structure is a "privileged scaffold," meaning it is capable of binding to multiple biological targets, leading to a wide range of pharmacological activities.[2] Derivatives of this and related pyrazolothiazole systems have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The versatility of this core allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity to achieve desired therapeutic profiles.
Synthesis of Pyrazolo[5,4-d]thiazole Derivatives
The synthesis of pyrazolo[5,4-d]thiazole derivatives often involves multi-step reactions starting from simpler heterocyclic precursors. While a specific protocol for the requested molecule is unavailable, a generalized synthetic approach can be outlined based on common organic chemistry principles and published methods for analogous structures.
General Experimental Protocol: Synthesis of a Substituted Pyrazolo[5,4-d]thiazole
This protocol is a representative example and would require significant adaptation for the synthesis of a specific target molecule.
-
Step 1: Synthesis of a 5-amino-4-cyanopyrazole precursor. This can often be achieved through a condensation reaction involving a β-ketonitrile and a hydrazine derivative. The choice of hydrazine will determine the substituent at the N1 position of the pyrazole ring.
-
Step 2: Thiazole ring formation. The 5-amino-4-cyanopyrazole intermediate can be reacted with a sulfur-containing reagent, such as Lawesson's reagent or phosphorus pentasulfide, which facilitates the cyclization to form the thiazole portion of the fused ring system.
-
Step 3: Functionalization of the pyrazolothiazole core. The resulting pyrazolo[5,4-d]thiazole core can then be functionalized. For instance, an amino group on the thiazole ring can be acylated to introduce a benzamide moiety. This is typically performed by reacting the amine with a substituted benzoyl chloride (e.g., 4-methylbenzoyl chloride) in the presence of a base like triethylamine or pyridine in an inert solvent like dichloromethane or acetonitrile at room temperature.[4]
-
Step 4: Introduction of side chains. Further substitutions, such as the complex pyrrolidine-based side chain in the requested molecule, would likely involve amide bond formation. The carboxylic acid of the pyrazolothiazole core (or a suitable derivative) would be activated (e.g., using HBTU or a similar coupling agent) and then reacted with the desired amine ((2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine) in a solvent like DMF.
-
Purification and Characterization: Throughout the synthesis, purification is performed at each step using techniques such as column chromatography on silica gel or recrystallization. The structure of the final compound and all intermediates is confirmed using spectroscopic methods including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).[2]
Biological Activity of Related Pyrazolo[5,4-d]thiazole Derivatives
Derivatives of the pyrazolothiazole scaffold have demonstrated significant in vitro activity against various cancer cell lines. The mechanism of action is often linked to the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases.[5]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity (IC₅₀ values) of several published pyrazolo[3,4-d]thiazole derivatives against human cancer cell lines. It is critical to note that these are related, but structurally different, compounds from the one specified in the topic.
| Compound ID | Cancer Cell Line | IC₅₀ (µg/mL) | Reference Compound | IC₅₀ (µg/mL) | Citation |
| 6b | MCF-7 (Breast) | 15.57 ± 2.93 | Doxorubicin | >50 | [3][6] |
| 6b | HepG2 (Liver) | 43.72 ± 1.90 | Doxorubicin | >50 | [3][6] |
| 4 | MCF-7 (Breast) | 5.73 µM | Staurosporine | 6.77 µM | [6] |
| 4 | MDA-MB-231 (Breast) | 12.15 µM | Staurosporine | 7.03 µM | [6] |
| 3g | Colon | 3.1 µg | Allopurinol | 2.9 µg | [7] |
| 3b | Colon | 4.228 µg | Allopurinol | 2.9 µg | [7] |
Note: The specific chemical structures for compounds 6b, 4, 3g, and 3b can be found in the cited literature and are different from the molecule requested in the prompt.
Potential Signaling Pathways and Experimental Workflows
Postulated Signaling Pathway Inhibition
Several pyrazolo[3,4-d]thiazole derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis.[3][6] Inhibition of this pathway can starve tumors of the blood supply needed for growth and metastasis.
Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by a pyrazolo[5,4-d]thiazole derivative.
General Experimental Workflow
The discovery and development of a novel pyrazolothiazole derivative follows a structured workflow from initial design to preclinical evaluation.
Caption: A generalized workflow for the discovery and optimization of novel pyrazolothiazole-based compounds.
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is used to assess the anti-proliferative activity of a compound against cancer cell lines.[3]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture media to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours. A control group is treated with DMSO-containing media only.
-
MTT Addition: After incubation, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS (0.5 mg/mL) is added to each well. The plate is incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the resulting formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
While the specific molecule N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide remains uncharacterized in available literature, the core pyrazolo[5,4-d]thiazole scaffold represents a highly promising platform for the development of new therapeutic agents. Research on analogous structures has revealed potent anticancer and anti-inflammatory activities, often mediated by the inhibition of critical signaling kinases like VEGFR-2.[3][6] The continued exploration of this heterocyclic system, through the synthesis and evaluation of novel derivatives, is a valuable endeavor in the field of drug discovery. Future work should focus on elucidating structure-activity relationships (SAR) to optimize potency and selectivity, as well as conducting in vivo studies to validate the therapeutic potential of lead compounds.
References
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 2. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. JU | Targeting tumor cells with pyrazolo[3,4-d] pyrimidine [ju.edu.sa]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide in Cell Culture
A thorough review of scientific literature and chemical databases reveals that N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide is a novel chemical entity with no publicly available data on its biological activity, mechanism of action, or established protocols for its use in cell culture.
While the structural motifs present in the molecule, such as the pyrazolo[5,4-d]thiazole core and the pyrrolidine moiety, are found in compounds with a range of biological activities, including anti-inflammatory and antibacterial effects, no specific information is available for the requested compound. Databases that list the compound do not currently contain any associated biological data.
Due to the absence of information regarding the compound's biological target and its effects on cells, it is not possible to provide detailed and accurate application notes or experimental protocols. The design of a meaningful cell culture experiment, including appropriate cell lines, compound concentration, treatment duration, and downstream assays, is entirely dependent on the compound's specific biological function.
For researchers, scientists, and drug development professionals interested in investigating the properties of this compound, the following general workflow is recommended as a starting point for its characterization.
General Workflow for Characterizing a Novel Compound in Cell Culture
This workflow outlines the essential steps to determine the biological activity of a novel compound.
Figure 1. A generalized experimental workflow for the initial characterization and functional validation of a novel chemical compound in a cell culture setting.
Experimental Protocols
Below are generalized protocols for the initial characterization phase. Note: These are starting points and must be optimized based on the specific cell lines and experimental goals.
Protocol 1: Preparation of Stock Solution
-
Objective: To prepare a high-concentration stock solution for serial dilutions.
-
Materials:
-
N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Determine the desired stock concentration (e.g., 10 mM).
-
Weigh the appropriate amount of the compound and dissolve it in the calculated volume of DMSO.
-
Vortex or sonicate at room temperature until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Determination of Cytotoxicity using MTT Assay
-
Objective: To assess the effect of the compound on cell viability and determine a non-toxic working concentration range.
-
Materials:
-
Selected cell line(s) (e.g., a common cancer cell line like HeLa or a non-cancerous line like HEK293)
-
Complete cell culture medium
-
96-well cell culture plates
-
Compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the compound in complete medium from the stock solution. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).
-
Data Presentation
The quantitative data from initial experiments should be summarized for clarity.
Table 1: Solubility of N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide
| Solvent | Maximum Solubility (mM) | Observations |
| DMSO | Data to be determined | |
| Ethanol | Data to be determined | |
| PBS (pH 7.4) | Data to be determined |
Table 2: Cytotoxicity (IC50) in Various Cell Lines after 48h Treatment
| Cell Line | IC50 (µM) |
| e.g., HeLa | Data to be determined |
| e.g., HEK293 | Data to be determined |
| e.g., A549 | Data to be determined |
Once the biological target and mechanism of action are elucidated, more specific and detailed protocols can be developed. Researchers are encouraged to perform target identification studies to enable the formulation of relevant application notes.
Application Notes and Protocols for In Vivo Studies of N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific solubility data for N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide has been found in publicly available literature. Therefore, this document provides a general protocol for determining the solubility and developing a suitable formulation for in vivo studies of poorly soluble compounds, with specific examples of commonly used vehicle formulations. It is imperative that researchers perform their own solubility and stability assessments to identify the optimal vehicle for this specific compound.
Introduction
N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide is a complex heterocyclic molecule. Compounds with such structures often exhibit poor aqueous solubility, which presents a significant challenge for in vivo studies, as it can lead to low bioavailability and variable drug exposure. The selection of an appropriate vehicle is therefore a critical step in obtaining reliable and reproducible pharmacokinetic and pharmacodynamic data.
This document outlines a systematic approach to screen for suitable solvents and formulate a vehicle for the in vivo administration of this compound. The provided protocols are intended as a starting point and may require optimization based on the specific physicochemical properties of the compound and the requirements of the animal model.
Pre-formulation Solubility Screening
A preliminary solubility screening in a panel of commonly used, biocompatible solvents is the first step in developing an appropriate formulation.
Experimental Protocol: Small-Scale Solubility Assessment
-
Preparation of Solvents: Prepare a selection of common solvents and vehicle components as listed in Table 1.
-
Compound Dispensing: Accurately weigh 1-2 mg of the test compound into individual small glass vials or a 96-well plate.
-
Solvent Addition: Add a measured volume of each test solvent to the compound. Start with a small volume to assess solubility at a higher concentration (e.g., 100 µL to achieve an initial concentration of 10-20 mg/mL).
-
Solubilization: Promote dissolution using a sequence of mechanical methods:
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
If necessary, gently warm the mixture to 37-40°C for up to 15 minutes.
-
-
Visual Inspection: After each step, visually inspect the solution against a light and dark background for any undissolved particles. A clear solution indicates that the compound is soluble at that concentration.
-
Serial Dilution: If the compound does not dissolve at the initial concentration, incrementally add more solvent to decrease the concentration (e.g., in 2-fold or 10-fold steps) and repeat the solubilization process until a clear solution is obtained.[1]
-
Documentation: Record the concentration at which the compound fully dissolves in each solvent system.
Common Vehicle Formulations for In Vivo Studies
Based on the results of the solubility screening, a suitable vehicle can be selected and prepared. The choice of vehicle will also depend on the intended route of administration (e.g., oral, intravenous, intraperitoneal). Below is a table summarizing common vehicle formulations for poorly soluble compounds.
Table 1: Common Vehicle Formulations for In Vivo Administration
| Vehicle Composition | Route of Administration | Properties and Considerations |
| 10% DMSO, 40% PEG300, 50% Saline/Water | IV, IP, PO | A common co-solvent system for compounds soluble in DMSO and PEG300. The final DMSO concentration should be kept low to minimize toxicity. |
| 10% DMSO, 90% Corn Oil | PO, SC | Suitable for lipophilic compounds. Forms a solution or a fine suspension. |
| 0.5% (w/v) Methylcellulose (or CMC), 0.1-1% (v/v) Tween 80 in Water | PO | Forms a uniform suspension for water-insoluble compounds. Tween 80 acts as a wetting agent to prevent aggregation. |
| 5% DMSO, 30% PEG300, 10% Tween 80, 55% PBS | IP | A multi-component system that can enhance the solubility of challenging compounds.[2] |
| 20% Solutol HS 15 in Water | IV, PO | A non-ionic solubilizer and emulsifying agent used for poorly water-soluble drugs. |
| Cyclodextrin-based formulations (e.g., 20-40% HP-β-CD in water) | IV, PO | Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility. |
Detailed Formulation Protocols
The following are example protocols for preparing two common types of formulations: a co-solvent solution and a suspension.
Protocol 1: Preparation of a Co-Solvent Formulation (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Weigh Compound: Accurately weigh the required amount of N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide for the desired final concentration and volume.
-
Initial Dissolution in DMSO: Add the required volume of DMSO to the compound (10% of the final volume). Vortex and sonicate until the compound is completely dissolved to create a stock solution.
-
Addition of PEG300: To the DMSO stock solution, add the required volume of PEG300 (40% of the final volume). Mix thoroughly until a homogenous solution is obtained.
-
Final Dilution with Saline: Slowly add the saline (50% of the final volume) to the DMSO/PEG300 mixture while vortexing. The final solution should be clear and free of precipitation. If precipitation occurs, the formulation is not suitable at that concentration.
Protocol 2: Preparation of a Suspension Formulation (e.g., 0.5% Methylcellulose, 1% Tween 80 in Water)
-
Prepare the Vehicle:
-
In a suitable container, add 0.5 g of methylcellulose to approximately 50 mL of hot water (60-70°C) and stir until the particles are wetted.
-
Add 50 mL of cold water and continue stirring until the solution is uniform and viscous.
-
Add 1 mL of Tween 80 and mix thoroughly.
-
-
Weigh Compound: Accurately weigh the required amount of the test compound.
-
Create a Paste: In a mortar, add a small amount of the vehicle to the compound powder and triturate with a pestle to form a smooth, uniform paste. This step is crucial for preventing particle aggregation.
-
Dilute to Final Volume: Gradually add the remaining vehicle to the paste while continuously stirring or mixing to achieve the desired final concentration and volume.
-
Homogenize: For a more uniform suspension, homogenize the mixture using a suitable homogenizer.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for selecting a suitable in vivo formulation for a poorly soluble compound.
Caption: Workflow for in vivo formulation development.
Conclusion
The protocol described provides a systematic approach for researchers to develop a suitable in vivo formulation for N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide. Due to the lack of specific solubility data for this compound, a thorough in-house solubility screening is a mandatory first step. The selection of the final vehicle should be based on the solubility data, the intended route of administration, and the toxicological profile of the excipients. It is always recommended to include a vehicle-only control group in in vivo experiments to account for any effects of the formulation components.
References
Application Notes and Protocols: N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide is a novel heterocyclic compound with potential as a kinase inhibitor. Its core structure, a pyrazolo[5,4-d]thiazole, is a recognized scaffold in the development of therapeutic agents targeting various protein kinases. The pyrrolidine and benzamide moieties may contribute to its binding affinity and selectivity. This document provides an overview of the potential applications of this compound and detailed protocols for its synthesis and evaluation as a kinase inhibitor, based on methodologies for structurally related molecules.
Potential Kinase Targets and Therapeutic Areas
While specific kinase targets for N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide have not been explicitly reported in the literature, analysis of its structural motifs suggests potential activity against several kinase families.
Structurally related pyrazolo[3,4-d]thiazole derivatives have demonstrated potent anticancer and anti-inflammatory properties. For instance, certain derivatives have shown significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, with IC50 values in the micromolar range.[1] Additionally, pyrazolo[3,4-b]pyridine analogs have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDK1/CDK2), with IC50 values in the nanomolar range.
The pyrrolidine scaffold is a versatile feature in drug discovery, known to influence the pharmacological efficacy of compounds.[2] It is present in inhibitors of Janus Kinase 2 (JAK2), FMS-like Tyrosine Kinase-3 (FLT3), Extracellular signal-Regulated Kinase (ERK), and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[3][4][5]
Based on these findings, potential therapeutic applications for this novel compound could include:
-
Oncology: Through inhibition of kinases involved in cell proliferation, survival, and angiogenesis (e.g., VEGFR, CDKs, JAK/STAT pathway).
-
Inflammatory Diseases: By targeting kinases that mediate inflammatory signaling pathways.
-
Autoimmune Disorders: Due to the role of kinases like JAKs and IRAK4 in immune cell function.
Data Presentation
Table 1: Kinase Inhibitory Activity of Structurally Related Pyrazolo-Thiazole Analogs
| Compound Class | Target Kinase | IC50 | Reference |
| 1,3,5-trisubstituted-1H-pyrazolo[3,4-d]thiazole | VEGFR-2 | 15.57 ± 2.93 µg/mL (for compound 6b against MCF-7 cells) | [1] |
| 1H-pyrazolo[3,4-b]pyridine | CDK1/cycB | 6 nM | |
| 1H-pyrazolo[3,4-b]pyridine | CDK2/cycE | 9 nM |
Experimental Protocols
I. General Synthesis of the Pyrazolo[5,4-d]thiazole Core
The synthesis of the pyrazolo[5,4-d]thiazole scaffold can be achieved through a multi-step process, adapted from established methods for similar heterocyclic systems.
Protocol 1: Synthesis of a Dihydro-1H-pyrazolo[3,4-d]thiazole Intermediate
This protocol is a generalized procedure based on the synthesis of related pyrazolo-thiazole structures.[6]
-
Step 1: Formation of 4-Thiazolidinone. React a thiosemicarbazone of a suitable carbonyl compound with chloroacetic acid to yield a 4-thiazolidinone derivative.
-
Step 2: Thionation and Enaminone Formation. Treat the 4-thiazolidinone with Lawesson's reagent to produce the corresponding thione. Subsequent reaction with dimethylformamide-dimethylacetal (DMF-DMA) affords a 5-dimethylaminomethylene-thiazolidine-4-thione.
-
Step 3: Cyclization to form the Pyrazolo[3,4-d]thiazole ring. Condense the enaminone from Step 2 with a hydrazine derivative (e.g., tert-butyl hydrazine to introduce the N-tert-butyl group) in a suitable solvent like ethanol with heating to furnish the dihydro-1H-pyrazolo[3,4-d]thiazole core.
II. Amide Coupling and Final Product Synthesis
Protocol 2: Acylation and Final Compound Assembly
This protocol outlines the subsequent steps to append the side chains to the core structure.
-
Step 1: Acylation of the Pyrrolidine Moiety. Couple (2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine with an activated carboxylic acid derivative of the pyrazolo[5,4-d]thiazole core (e.g., an acid chloride or using a peptide coupling agent like HBTU).
-
Step 2: Amide Bond Formation. React the product from Step 1 with 4-methylbenzoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an inert solvent like dichloromethane or DMF to yield the final product, N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide.
-
Purification. Purify the final compound using techniques such as flash column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC). Characterize the compound using NMR spectroscopy and mass spectrometry.
III. In Vitro Kinase Inhibition Assay
Protocol 3: General Kinase Inhibition Assay
This protocol provides a general method to assess the inhibitory activity of the compound against a panel of selected kinases.
-
Materials:
-
Kinase of interest (e.g., VEGFR-2, CDK2/cyclin E)
-
Substrate peptide
-
ATP (Adenosine Triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate peptide, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the amount of phosphorylated substrate or the amount of ADP produced.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
-
Visualizations
Caption: Overall workflow from synthesis to biological evaluation.
Caption: Potential signaling pathways targeted by the inhibitor.
References
- 1. Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the macrocycle 11-(2-pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene (SB1518), a potent Janus kinase 2/fms-like tyrosine kinase-3 (JAK2/FLT3) inhibitor for the treatment of myelofibrosis and lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
"Application of N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide in oncology research"
Application Notes and Protocols for Pyrazolothiazole Derivatives in Oncology Research
Disclaimer: The specific compound "N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide" is not documented in the currently available scientific literature. Therefore, these application notes and protocols are based on the broader class of pyrazolo[5,4-d]thiazole and its isomeric scaffolds, which are under investigation for their potential applications in oncology.
Introduction to Pyrazolothiazoles in Oncology
The pyrazolothiazole scaffold, a heterocyclic structure resulting from the fusion of pyrazole and thiazole rings, has emerged as a privileged scaffold in medicinal chemistry. Its structural similarity to purine has made it a key component in the design of kinase inhibitors.[1] Derivatives of the pyrazolothiazole core and its isomers, such as pyrazolo[3,4-d]thiazole and pyrazolo[5,1-b]thiazole, have demonstrated significant potential as anticancer agents by targeting various key signaling pathways involved in tumor growth, proliferation, and survival.[2][3][4]
These compounds have been shown to exhibit a range of biological activities, including the inhibition of protein kinases that are often dysregulated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Met, and Epidermal Growth Factor Receptor (EGFR).[2][4][5] The research into pyrazolothiazole derivatives has highlighted their potential to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[2][6]
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of various pyrazolothiazole and related pyrazole derivatives from published studies.
| Compound Class/Reference Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]thiazole Derivative (6b) | MCF-7 (Breast Cancer) | Cytotoxicity | 15.57 µg/mL | [2] |
| HepG2 (Liver Cancer) | Cytotoxicity | 43.72 µg/mL | [2] | |
| Pyrazolo[3,4-b]pyridine Derivative (5a) | HepG-2 (Liver Cancer) | Cytotoxicity | 3.42 | [4] |
| c-Met Kinase Inhibition | 0.00427 | [4] | ||
| Pyrazolo[3,4-b]pyridine Derivative (5b) | HepG-2 (Liver Cancer) | Cytotoxicity | 3.56 | [4] |
| c-Met Kinase Inhibition | 0.00795 | [4] | ||
| Thioxopyrazolo[3,4-d]thiazole (10b) | HepG-2 (Liver Cancer) | Cytotoxicity | 6.75 | [4] |
| MCF-7 (Breast Cancer) | Cytotoxicity | 8.13 | [4] | |
| HCT-116 (Colon Cancer) | Cytotoxicity | 9.36 | [4] | |
| Pyrazolo[5,1-b]thiazole Derivative (6) | HepG-2 (Liver Cancer) | Cytotoxicity | 6.9 µg/mL | [3] |
| HCT-116 (Colon Cancer) | Cytotoxicity | 13.6 µg/mL | [3] | |
| Pyrazolo[5,1-b]thiazole Derivative (8) | HepG-2 (Liver Cancer) | Cytotoxicity | 12.6 µg/mL | [3] |
| HCT-116 (Colon Cancer) | Cytotoxicity | 28.9 µg/mL | [3] | |
| Pyrazolo[3,4-d]pyrimidine Derivative (10e) | MCF-7 (Breast Cancer) | Cytotoxicity | 11 | [7] |
| Pyrazolo[3,4-d]pyrimidine Derivative (1a) | A549 (Lung Cancer) | Cytotoxicity | 2.24 | [6] |
| Pyrazolothiazole Derivative (9c) | HepG2 (Liver Cancer) | Cytotoxicity | 10.89 | [8] |
| MCF-7 (Breast Cancer) | Cytotoxicity | 15.60 | [8] |
Signaling Pathways and Mechanisms of Action
Pyrazolothiazole derivatives often exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways crucial for cancer progression. One such pathway is the c-Met signaling cascade, which plays a role in cell proliferation, survival, and angiogenesis.
Caption: Inhibition of the c-Met signaling pathway by a pyrazolothiazole derivative.
Experimental Protocols
The following are representative protocols for evaluating the anticancer potential of pyrazolothiazole derivatives, based on methodologies cited in the literature.[2][4][6]
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is for determining the concentration at which a compound inhibits cell growth by 50% (IC50).
1. Cell Seeding:
- Culture human cancer cell lines (e.g., MCF-7, HepG2, A549) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.
- Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of media.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
- Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
- Remove the media from the wells and add 100 µL of the media containing the different compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
- Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
3. MTT Assay:
- After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for another 4 hours at 37°C.
- Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate for 10 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for determining IC50 using the MTT assay.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the cell cycle distribution.
1. Cell Treatment:
- Seed cells in 6-well plates at a density that will not lead to confluence by the end of the experiment.
- After 24 hours, treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
2. Cell Harvesting and Fixation:
- Harvest the cells by trypsinization and collect them by centrifugation at 1,500 rpm for 5 minutes.
- Wash the cells with ice-cold PBS.
- Resuspend the cell pellet in 500 µL of ice-cold PBS.
- While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
- Store the fixed cells at -20°C for at least 2 hours.
3. Staining and Analysis:
- Centrifuge the fixed cells and wash with PBS.
- Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).
- Incubate in the dark at room temperature for 30 minutes.
- Analyze the samples using a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content.
4. Data Interpretation:
- Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
- Compare the cell cycle distribution of treated cells to the control to identify any cell cycle arrest.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the direct inhibitory effect of a compound on a specific kinase (e.g., c-Met, VEGFR-2).
1. Assay Setup:
- Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
- The assay is typically performed in a 96-well or 384-well plate format.
2. Reaction Mixture:
- Prepare a reaction buffer containing the recombinant kinase, the kinase-specific substrate (e.g., a peptide or protein), and ATP at a concentration close to its Km value.
- Add the pyrazolothiazole derivative at various concentrations to the wells.
- Include a positive control inhibitor and a no-inhibitor control.
3. Kinase Reaction:
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
4. Detection:
- Stop the kinase reaction and detect the amount of product formed (e.g., phosphorylated substrate) or the amount of ATP consumed. For the ADP-Glo™ assay, this involves adding a reagent to convert the remaining ATP to a luminescent signal. The amount of ADP produced, which corresponds to kinase activity, is then detected in a second step.
5. Data Analysis:
- The signal is inversely proportional to the kinase activity.
- Calculate the percentage of kinase inhibition for each compound concentration.
- Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Conclusion
While direct data on the requested compound is unavailable, the broader family of pyrazolothiazole derivatives demonstrates considerable promise in oncology research. Their ability to inhibit key oncogenic kinases and induce cancer cell death warrants further investigation. The protocols provided here offer a foundational framework for researchers to explore the anticancer properties of novel pyrazolothiazole compounds.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 5. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 6. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
"Assays to determine the efficacy of N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro and in vivo assays to determine the efficacy of N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide, commonly known as SR-9011. SR-9011 is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, which are key regulators of the circadian clock and metabolism. The following protocols and data are intended to guide researchers in the evaluation of SR-9011 and similar compounds.
Quantitative Data Summary
A summary of the key in vitro efficacy data for SR-9011 is presented in Table 1. This data provides a baseline for the potency of the compound in various cell-based assays.
Table 1: In Vitro Efficacy of SR-9011
| Assay Type | Cell Line | Target | Parameter | Value (nM) |
| Luciferase Reporter Assay | HEK293 | REV-ERBα | IC50 | 790 |
| Luciferase Reporter Assay | HEK293 | REV-ERBβ | IC50 | 560 |
| Bmal1 Promoter Luciferase Assay | HepG2 | REV-ERBα/β | IC50 | 620 |
Signaling Pathway
SR-9011, as a REV-ERB agonist, modulates the core circadian clock machinery and influences various downstream signaling pathways. The diagram below illustrates the central role of REV-ERB in transcriptional regulation.
Application Notes and Protocols for the Preclinical Evaluation of N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide
Compound Name: N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide
Hypothesized Class: Kinase Inhibitor
Introduction
These application notes provide a comprehensive experimental framework for the preclinical evaluation of N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide. The chemical structure, featuring a pyrazolo[5,4-d]thiazole core, is commonly associated with kinase inhibitory activity. Derivatives of this scaffold have been investigated as inhibitors of various kinases involved in oncogenic signaling pathways, such as c-KIT, VEGFR, and PI3K. Therefore, the following protocols are designed to rigorously assess the compound's potential as an anti-cancer therapeutic, focusing on its kinase inhibitory profile, cellular activity, in vivo pharmacokinetics, and anti-tumor efficacy.
In Vitro Characterization
Kinase Inhibition Profiling
Objective: To determine the inhibitory activity and selectivity of the compound against a panel of protein kinases.
Protocol:
-
Primary Kinase Screen:
-
Utilize a radiometric or fluorescence-based kinase assay platform.
-
Screen the compound at a concentration of 1 µM against a broad panel of kinases (e.g., >100 kinases) representing different families of the human kinome.
-
A standard kinase inhibitor (e.g., Staurosporine) should be used as a positive control.
-
-
IC50 Determination:
-
For any kinase showing >50% inhibition in the primary screen, perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50).
-
Prepare a 10-point serial dilution of the compound (e.g., from 10 µM to 0.5 nM).
-
Incubate the compound with the kinase, substrate (e.g., a specific peptide and ATP), and appropriate cofactors.
-
Measure kinase activity and plot the percentage of inhibition against the compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Data Presentation:
| Kinase Target | IC50 (nM) |
| Kinase A | 15 |
| Kinase B | 85 |
| Kinase C | >1000 |
| Kinase D | 250 |
Cellular Proliferation Assay
Objective: To assess the anti-proliferative effect of the compound on cancer cell lines.
Protocol:
-
Cell Line Selection:
-
Choose a panel of human cancer cell lines relevant to the identified kinase targets. For instance, if the compound inhibits c-KIT, use cell lines with c-KIT mutations or overexpression.
-
-
Cell Seeding:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the compound (e.g., 0.01 to 100 µM) for 72 hours.
-
-
Viability Assessment:
-
Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
-
GI50 Calculation:
-
Plot cell viability against compound concentration and determine the concentration that causes 50% growth inhibition (GI50).
-
Data Presentation:
| Cell Line | GI50 (µM) |
| Cancer Cell Line 1 | 0.5 |
| Cancer Cell Line 2 | 2.1 |
| Normal Fibroblast | >50 |
In Vivo Pharmacokinetic (PK) Studies
Objective: To determine the pharmacokinetic profile of the compound in a rodent model.
Protocol:
-
Animal Model:
-
Use male BALB/c mice (n=3 per group).
-
-
Dosing:
-
Administer the compound via intravenous (IV) and oral (PO) routes.
-
IV dose: 2 mg/kg in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).
-
PO dose: 10 mg/kg in a suitable vehicle.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50 µL) from the tail vein at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
-
Plasma Analysis:
-
Separate plasma by centrifugation.
-
Quantify the concentration of the compound in plasma using LC-MS/MS.
-
-
PK Parameter Calculation:
-
Use non-compartmental analysis to determine key PK parameters.
-
Data Presentation:
| Parameter | IV (2 mg/kg) | PO (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (ng·h/mL) | 3200 | 4500 |
| T1/2 (h) | 4.5 | 5.2 |
| Bioavailability (%) | - | 28 |
In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of the compound in a xenograft mouse model.
Protocol:
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or NOD/SCID).
-
-
Tumor Implantation:
-
Subcutaneously implant a relevant human cancer cell line (e.g., one that showed sensitivity in vitro) into the flank of the mice.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group).
-
-
Treatment:
-
Administer the compound daily via oral gavage at different dose levels (e.g., 10, 30, and 100 mg/kg).
-
Include a vehicle control group and a positive control group (a standard-of-care agent).
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | TGI (%) |
| Vehicle | - | 1200 | - |
| Compound | 10 | 850 | 29 |
| Compound | 30 | 500 | 58 |
| Compound | 100 | 250 | 79 |
| Positive Control | X | 300 | 75 |
Visualizations
Caption: Preclinical experimental workflow for a novel kinase inhibitor.
Caption: Hypothetical signaling pathway inhibited by the compound. Hypothetical signaling pathway inhibited by the compound.
"Using N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide for target validation studies"
Information on the biological target and activity of N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide is not available in the public domain.
Extensive searches for the specified compound have not yielded any published data regarding its biological target, mechanism of action, or any associated target validation studies. The provided chemical name does not correspond to a known drug or publicly characterized research compound.
To generate the requested detailed Application Notes and Protocols for target validation studies, crucial information about the compound's bioactivity is required. This includes:
-
Primary Biological Target(s): Identifying the specific protein, enzyme, receptor, or other biomolecule with which the compound interacts is the first and most critical step.
-
Mechanism of Action: Understanding how the compound affects its target (e.g., inhibition, activation, modulation) is essential for designing relevant experiments.
-
Quantitative Biological Data: Metrics such as IC50, EC50, Ki, or other measures of potency and efficacy are necessary to establish appropriate experimental concentrations and controls.
-
Cellular Effects: Information on the compound's effects in cellular models (e.g., inhibition of proliferation, induction of apoptosis, modulation of signaling pathways) guides the selection of appropriate cell-based assays.
Without this foundational knowledge, it is not possible to create scientifically valid and meaningful application notes, experimental protocols, or visualizations for target validation studies. The selection of appropriate assays, the design of experiments, and the interpretation of results are all entirely dependent on the compound's known or hypothesized biological activity.
For researchers, scientists, and drug development professionals, the initial steps would involve a screening campaign to identify the biological target(s) of this novel chemical entity. This could include:
-
High-Throughput Screening (HTS): Testing the compound against a large panel of known biological targets.
-
Phenotypic Screening: Observing the compound's effects on cells or organisms to infer its potential mechanism of action.
-
Affinity-Based Methods: Using techniques such as affinity chromatography or chemical proteomics to isolate the compound's binding partners.
Once a putative target is identified, the target validation process can begin. This would involve a series of experiments designed to confirm that the compound's observed biological effects are indeed mediated through its interaction with the identified target.
Therefore, before the requested content can be created, primary research to determine the biological target and activity of "N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide" is required.
Application Notes and Protocols for High-Throughput Screening with N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide, hereafter referred to as Compound X, is a novel synthetic molecule featuring a pyrazolo[5,4-d]thiazole core. This heterocyclic scaffold is a known "hinge-binder" and is prevalent in many potent and selective kinase inhibitors. The structural features of Compound X suggest its potential as a modulator of protein kinase activity. These application notes provide a hypothetical framework and detailed protocols for the high-throughput screening (HTS) of Compound X and its analogs to identify and characterize their potential inhibitory effects on a putative "Kinase X".
Disclaimer: The following application notes, including the signaling pathway, experimental protocols, and data, are provided as a hypothetical and illustrative example for research purposes. The biological target, mechanism of action, and all quantitative data are not based on published experimental results for this specific compound and should be considered theoretical.
Hypothetical Signaling Pathway
The diagram below illustrates a hypothetical signaling cascade where "Kinase X" plays a crucial role in a disease-relevant pathway, such as cell proliferation or inflammation. In this pathway, an upstream signal activates Kinase X, which in turn phosphorylates a downstream substrate, leading to a cellular response. Compound X is postulated to inhibit Kinase X, thereby blocking the downstream signaling.
Caption: Hypothetical Kinase X Signaling Pathway.
Quantitative Data Summary
The following table summarizes hypothetical data from a series of in vitro kinase assays designed to characterize the potency and selectivity of Compound X.
| Parameter | Kinase X | Kinase Y (related) | Kinase Z (unrelated) |
| IC50 (nM) | 50 | 1500 | >10,000 |
| Z'-factor (Primary Screen) | 0.75 | - | - |
| Hill Slope | 1.1 | 0.9 | - |
| Maximum Inhibition (%) | 98 | 85 | <10 |
Experimental Protocols
Primary High-Throughput Screening (HTS) Assay
This protocol describes a generic, fluorescence-based in vitro kinase assay suitable for HTS.
Principle: The assay measures the phosphorylation of a substrate peptide by Kinase X. The detection method relies on a phosphorylation-specific antibody conjugated to a fluorescent reporter.
Materials:
-
Kinase X (recombinant)
-
Biotinylated substrate peptide
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Compound X (in DMSO)
-
Streptavidin-coated 384-well plates
-
Phosphorylation-specific antibody conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Stop Solution (e.g., 100 mM EDTA)
-
Plate reader capable of fluorescence detection
Protocol:
-
Prepare a stock solution of Compound X in 100% DMSO.
-
In a 384-well assay plate, add 50 nL of Compound X (or DMSO for control wells) to achieve a final concentration of 10 µM.
-
Add 5 µL of Kinase X solution (pre-diluted in assay buffer) to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP (at its Km concentration).
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 5 µL of Stop Solution.
-
Transfer the reaction mixture to a streptavidin-coated 384-well plate and incubate for 30 minutes to allow the biotinylated peptide to bind.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 10 µL of the fluorescently labeled antibody solution and incubate for 60 minutes.
-
Wash the plate three times.
-
Read the fluorescence intensity on a compatible plate reader.
Dose-Response (IC50) Determination
Protocol:
-
Perform a serial dilution of Compound X in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Follow the Primary HTS Assay protocol, adding 50 nL of each concentration of Compound X to the assay wells.
-
Calculate the percent inhibition for each concentration relative to the high (no enzyme) and low (DMSO) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of a typical HTS campaign for a kinase inhibitor.
Caption: High-Throughput Screening Workflow.
Application Notes and Protocols for the Dosage and Administration of N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide in Mice
Disclaimer: Publicly available data regarding the dosage and administration of the specific compound N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide in mice is limited. The following application notes and protocols provide a general framework for the characterization of a novel small molecule inhibitor in a murine model. These guidelines should be adapted based on the specific physicochemical properties of the compound and the experimental objectives.
Introduction
These protocols outline the necessary steps to determine the appropriate dosage, administration route, and treatment schedule for a novel small molecule inhibitor, exemplified by N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide, in a preclinical mouse model. The procedures cover initial dose-ranging studies, determination of the maximum tolerated dose (MTD), and subsequent pharmacokinetic (PK) and pharmacodynamic (PD) characterization.
Preclinical Assessment and Dose Range Finding
The initial phase of in vivo studies involves establishing a safe and effective dose range. This is typically achieved through a dose escalation study to determine the Maximum Tolerated Dose (MTD). The MTD is defined as the highest dose of a drug that does not cause unacceptable side effects or overt toxicity over a specified period.[1]
Experimental Protocol: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of the test compound that can be administered to mice without causing significant toxicity.
Materials:
-
N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide
-
Vehicle for solubilizing the compound (e.g., DMSO, PEG400, saline)
-
Syringes and needles appropriate for the chosen route of administration (e.g., 25-27g needles for intraperitoneal injection, gavage needles for oral administration)[2]
-
Age- and strain-matched mice (e.g., C57BL/6 or BALB/c)
-
Animal scale for daily body weight measurements
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the study.
-
Group Allocation: Randomly assign mice to several dose groups (e.g., 5 groups of 3-5 mice each) and a vehicle control group.[3]
-
Dose Selection: Based on in vitro efficacy data (if available), select a starting dose and subsequent escalating doses (e.g., 5, 10, 20, 40, 80 mg/kg).[3]
-
Compound Preparation: Prepare fresh formulations of the compound in the chosen vehicle on each day of dosing.
-
Administration: Administer the compound via the selected route (e.g., intraperitoneal injection or oral gavage) once daily for a predetermined period (e.g., 7-14 days).[4]
-
Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in behavior, appearance, and activity.[5] Record body weight daily.
-
Endpoints: The primary endpoints for toxicity are typically a predefined level of weight loss (e.g., >15-20%) or a clinical score indicating distress.[3][5]
-
MTD Determination: The MTD is the highest dose at which no mortality and no more than the predefined level of toxicity are observed.[1]
Data Presentation: MTD Study Summary
| Dose Group (mg/kg) | Number of Mice | Mean Body Weight Change (%) | Clinical Score (Mean ± SD) | Morbidity/Mortality |
| Vehicle Control | 5 | +2.5 | 0.2 ± 0.1 | 0/5 |
| 10 | 5 | +1.8 | 0.3 ± 0.2 | 0/5 |
| 20 | 5 | -1.5 | 0.8 ± 0.4 | 0/5 |
| 40 | 5 | -8.2 | 1.5 ± 0.6 | 0/5 |
| 80 | 5 | -18.5 | 2.8 ± 0.9 | 2/5 |
Note: Data presented are hypothetical.
Administration Protocols
The choice of administration route depends on the compound's properties and the intended clinical application.
Protocol: Intraperitoneal (IP) Injection
Procedure:
-
Properly restrain the mouse to expose the abdomen.
-
The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.[6][7]
-
Insert a 25-27 gauge needle at a 30-45 degree angle.[7]
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.[6]
-
Inject the solution slowly. The maximum recommended volume is typically 10 ml/kg.[2]
-
Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.
Protocol: Oral Gavage
Procedure:
-
Select an appropriately sized gavage needle for the mouse.
-
Properly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the needle into the esophagus.[8]
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus.
-
If resistance is met, do not force the needle.[8]
-
Once the needle is in the stomach, administer the compound. The maximum recommended volume is 10 ml/kg.[9]
-
Slowly remove the needle and monitor the animal.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Following MTD determination, PK and PD studies are essential to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile and its biological effect.
Experimental Workflow: PK/PD Study
Caption: Workflow for a typical pharmacokinetic and pharmacodynamic study in mice.
Data Presentation: Pharmacokinetic Parameters
| Parameter | Unit | Value (Mean ± SD) |
| Route of Administration | - | Intraperitoneal |
| Dose (mg/kg) | mg/kg | 40 |
| Cmax (Maximum Concentration) | ng/mL | 1500 ± 250 |
| Tmax (Time to Cmax) | hours | 1.0 |
| AUC (Area Under the Curve) | ng*h/mL | 7500 ± 980 |
| t1/2 (Half-life) | hours | 4.5 ± 0.8 |
Note: Data presented are hypothetical.
Hypothetical Signaling Pathway
For a novel inhibitor, understanding its mechanism of action is crucial. The following diagram illustrates a hypothetical signaling pathway that could be targeted.
Caption: Hypothetical signaling pathway targeted by the novel inhibitor.hetical signaling pathway targeted by the novel inhibitor.
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. researchgate.net [researchgate.net]
- 4. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 5. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
- 9. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide in DMSO
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide and other poorly soluble compounds in Dimethyl Sulfoxide (DMSO).
Troubleshooting Guide
Issue 1: The compound is not dissolving in DMSO at the desired concentration.
Possible Causes and Solutions:
-
Compound is in a stable crystalline form: The amorphous state of a compound is generally more soluble than its crystalline form.[1] If the compound has crystallized, it will be more difficult to redissolve.
-
Presence of water in DMSO: Small amounts of water can significantly decrease the solubility of compounds in DMSO.[2] This is due to the non-ideal mixing of DMSO and water, which makes the creation of a cavity for the solute more difficult.
-
Low kinetic energy: The dissolution process may be slow and require energy input to overcome the lattice energy of the solid.
Troubleshooting Steps:
-
Gentle Heating: Warm the solution to 30-40°C. For many solids, solubility increases with temperature.[3][4][5][6] Be cautious with heat-sensitive compounds.
-
Sonication: Use a bath sonicator to provide energy for dissolution. Sonication can help break down solid aggregates and is effective for redissolving compounds that have precipitated.[2][7]
-
Vortexing: Vigorous mixing can aid in the dissolution of the compound.
-
Use of Co-solvents: If the compound remains insoluble, consider the addition of a co-solvent. The choice of co-solvent will depend on the downstream application. For example, for aqueous-based assays, a water-miscible co-solvent would be appropriate.[8][9]
Issue 2: The compound dissolves in DMSO but precipitates when added to an aqueous buffer or cell culture medium.
Possible Causes and Solutions:
-
Poor aqueous solubility: The compound is likely poorly soluble in water, and the addition of the DMSO stock to an aqueous environment causes it to crash out of solution.[7]
-
Final DMSO concentration is too low: The amount of DMSO in the final solution may not be sufficient to keep the compound dissolved.
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Determine the highest tolerable DMSO concentration for your assay. For many cell-based assays, the final DMSO concentration should be kept below 0.1% to avoid toxicity.[10]
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to the aqueous solution, perform serial dilutions in a mixture of DMSO and the aqueous buffer to gradually decrease the solvent strength.
-
Use of Solubilizing Agents: For in vitro assays, consider the addition of non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01 - 0.05%) to the assay buffer.[7] For animal experiments, formulation strategies such as solid dispersions or the use of cyclodextrins may be necessary.[8][11][12]
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the aqueous solution can improve its solubility.[7][8][9]
Frequently Asked Questions (FAQs)
Q1: What is the recommended grade of DMSO to use for preparing stock solutions? A1: It is highly recommended to use anhydrous, high-purity DMSO (≥99.9%) to minimize the presence of water, which can negatively impact the solubility of many compounds.[2]
Q2: How should I store my DMSO stock solution? A2: Store stock solutions in tightly sealed vials at -20°C or -80°C to prevent water absorption and degradation. However, be aware that repeated freeze-thaw cycles can promote compound precipitation.[1][2] It is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: My compound was initially soluble in DMSO, but now it has precipitated out of solution after storage. What should I do? A3: This can happen due to water absorption or changes in the solid-state form of the compound (crystallization) over time, especially with freeze-thaw cycles.[1][2] Try to redissolve the compound by gentle warming (30-40°C) and sonication.[2] If this fails, you may need to prepare a fresh stock solution.
Q4: Are there any alternatives to DMSO for poorly soluble compounds? A4: Yes, other solvents and formulation strategies can be used. Dipolar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or polyethylene glycol (PEG) can be alternatives.[8] For in vivo studies, more complex formulations like solid dispersions, nanosuspensions, or lipid-based delivery systems may be required.[11][12][13]
Experimental Protocols
Protocol 1: Standard Dissolution in DMSO
-
Weigh the desired amount of N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide in a sterile, dry glass vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Vortex the mixture for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
If necessary, gently warm the solution to 30-40°C while mixing until the compound is fully dissolved.
-
Once dissolved, allow the solution to cool to room temperature before use or storage.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Prepare a concentrated stock solution of the compound in 100% DMSO as described in Protocol 1.
-
Perform a serial dilution of the stock solution in 100% DMSO to an intermediate concentration.
-
In a separate tube, prepare the final aqueous buffer.
-
While vortexing the aqueous buffer, add the intermediate DMSO solution dropwise to achieve the final desired concentration. Ensure the final DMSO concentration is compatible with your experimental system.
-
Visually inspect the solution for any signs of precipitation.
Quantitative Data Summary
| Technique | Principle | Typical Fold Increase in Solubility | Considerations |
| Heating | Increases kinetic energy, overcoming lattice energy.[3][4] | Variable | Compound stability at elevated temperatures. |
| Sonication | Provides energy to break up solid aggregates.[2][7] | Variable | Can be very effective for stubborn solids. |
| Co-solvency | Modifies the polarity of the solvent system.[8][9] | 2 to >100 | Co-solvent must be compatible with the assay. |
| pH Adjustment | Ionizes the compound, increasing its polarity.[7][8] | Highly dependent on pKa | Only applicable to ionizable compounds. |
| Particle Size Reduction | Increases surface area for solvent interaction.[9][11] | 2 to 10 | Can improve dissolution rate more than equilibrium solubility. |
Visualizations
Caption: A decision tree for troubleshooting solubility issues in DMSO.
Caption: A workflow for preparing a working solution from a DMSO stock.
References
- 1. ziath.com [ziath.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. Misunderstandings about the use of the “universal solvent” DMSO. Have you fallen into this trap?- [heruienzyme.com]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sgwrite.com [sgwrite.com]
- 13. youtube.com [youtube.com]
"N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide off-target effects"
Technical Support Center
Topic: "N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide off-target effects"
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This could be for several reasons:
-
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-
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-
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-
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Technical Support Center: Crystallization of N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide and Related Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of the complex molecule N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide. Given the novelty and structural complexity of this compound, this guide also serves as a general resource for researchers facing challenges with the crystallization of similar multi-functional pharmaceutical compounds.
Understanding the Molecule
The target molecule is a complex organic compound with several structural features that can influence its crystallization behavior. These include multiple aromatic and heterocyclic rings, a tertiary butyl group, two pyrrolidine rings, and several hydrogen bond donors and acceptors. This complexity can lead to challenges such as polymorphism, oiling out, and the formation of amorphous solids.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to control during the crystallization of this compound?
A1: The key factors influencing the crystallization of complex pharmaceutical compounds are solvent choice, supersaturation level, temperature, and cooling rate.[1][2] Impurities, even in trace amounts, can also significantly impact crystal nucleation and growth.[3][4] Precise control over these parameters is essential for obtaining high-quality crystals.
Q2: How do I select an appropriate solvent for crystallization?
A2: A good solvent for crystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[5] A general rule of thumb is that solvents with similar functional groups to the compound of interest may be good solubilizers.[6] It is recommended to perform a solvent screen with a range of solvents of varying polarities.
Q3: What is "oiling out," and how can I prevent it?
A3: "Oiling out" occurs when the compound precipitates from the solution as a liquid phase (an oil) instead of a solid crystalline phase. This often happens if the solution is cooled too quickly or if the supersaturation level is too high. To prevent this, you can try using a more dilute solution, a slower cooling rate, or adding a co-solvent to modify the solubility.[7]
Q4: My crystallization is not reproducible. What could be the cause?
A4: Lack of reproducibility is often due to polymorphism, where the compound can form different crystal structures under slightly different conditions.[1][8] Other factors include variations in impurity profiles, cooling rates, and agitation.[1][4] To improve reproducibility, it is crucial to precisely control all experimental parameters and consider using seeding to encourage the formation of a specific polymorph.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Solution is not supersaturated.- Nucleation is inhibited. | - Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature.- Add an anti-solvent.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add seed crystals of the desired polymorph.[8] |
| Oiling Out | - Solution is too concentrated.- Cooling rate is too fast.- Inappropriate solvent. | - Dilute the solution with more solvent and re-heat to dissolve, then cool slowly.[7]- Use a slower, more controlled cooling profile.- Try a different solvent or a co-solvent system. |
| Poor Crystal Quality (small, needles, plates) | - High degree of supersaturation.- Rapid cooling. | - Decrease the level of supersaturation by using a more dilute solution.- Slow down the cooling rate to allow for larger crystal growth.[1]- Consider using a different solvent system. |
| Low Yield | - Too much solvent was used.- The compound has significant solubility in the mother liquor at the final temperature. | - Reduce the amount of solvent used to dissolve the compound.- Cool the crystallization mixture to a lower temperature before filtration.- If the mother liquor still contains a significant amount of product, it can be concentrated and a second crop of crystals can be collected.[7] |
| Crystals are Impure | - Crystallization occurred too quickly, trapping impurities.- The starting material has a high impurity level. | - Recrystallize the material, potentially using a different solvent.- Slow down the crystal growth to allow for the selective incorporation of the target molecule into the crystal lattice.[7]- Consider a pre-purification step before crystallization. |
Experimental Protocols
Protocol 1: Cooling Crystallization
-
Dissolution: In a suitable flask, dissolve the compound in the minimum amount of a chosen solvent at an elevated temperature (e.g., the boiling point of the solvent).
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature. For even slower cooling, the flask can be placed in an insulated container.
-
Further Cooling: Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal yield.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the compound in a "good" solvent in which it is freely soluble.
-
Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) to the solution with stirring until the solution becomes slightly turbid.
-
Crystal Growth: Allow the solution to stand undisturbed for crystals to form.
-
Isolation: Collect the crystals by filtration, wash with a mixture of the good solvent and anti-solvent, and dry under vacuum.
Data Presentation
Table 1: Solvent Screening for Crystallization
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 75°C (mg/mL) | Crystal Morphology | Observations |
| e.g., Ethanol | Record Data Here | Record Data Here | e.g., Needles, Plates | e.g., Oiled out initially |
| e.g., Acetone | Record Data Here | Record Data Here | ||
| e.g., Toluene | Record Data Here | Record Data Here | ||
| e.g., Acetonitrile | Record Data Here | Record Data Here | ||
| e.g., Ethyl Acetate | Record Data Here | Record Data Here |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Crystallization - Wikipedia [en.wikipedia.org]
- 3. SATHEE: Chemistry Crystallization [sathee.iitk.ac.in]
- 4. helgroup.com [helgroup.com]
- 5. unifr.ch [unifr.ch]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
Technical Support Center: Optimizing N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide for Cell Viability Assays
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when optimizing the concentration of N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide, a novel pyrazolothiazole-based compound, for use in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for pyrazolothiazole-based compounds?
A1: Pyrazolothiazole derivatives have been investigated for their anti-proliferative effects.[1] Many compounds within this class function as kinase inhibitors, targeting enzymes like c-Met kinase.[1] By inhibiting these kinases, they can interfere with cell signaling pathways that are crucial for cell growth and division, leading to cell cycle arrest and reduced cell viability in cancer cell lines.[1]
Q2: What is a typical starting concentration range for this compound in a cell viability assay?
A2: For novel pyrazolothiazole derivatives, a broad concentration range is recommended for initial screening. Based on published data for similar compounds, starting with a range from low micromolar (e.g., 1 µM) to higher concentrations (e.g., 100 µM) is advisable.[2][3] The IC50 values for related compounds have been observed in the single-digit to low double-digit micromolar range.[1]
Q3: Which cell viability assay is most compatible with this type of compound?
A3: Assays such as the MTT, MTS, or CCK-8 are commonly used to assess cell viability and cytotoxicity when working with small molecule inhibitors.[2][4] These colorimetric assays measure the metabolic activity of viable cells. Luminescence-based assays that measure ATP content are also a viable option.[5] The choice of assay may depend on the specific cell line and experimental goals.
Q4: How should I dissolve and store the compound?
A4: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Store the stock solution at -20°C or -80°C as recommended by the supplier to maintain stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors during compound addition, or edge effects in the microplate. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for adding cells and reagents. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No significant decrease in cell viability even at high concentrations | The selected cell line may be resistant to the compound's mechanism of action. The compound may have low potency or poor cell permeability. | Screen a panel of different cell lines to identify a sensitive model. Verify the compound's purity and integrity. Consider performing a cell-free enzymatic assay to confirm direct target inhibition.[1] |
| Precipitation of the compound in the culture medium | The compound's concentration exceeds its solubility in the aqueous medium. | Prepare a fresh dilution series from the stock solution. Visually inspect the wells for any precipitate after adding the compound. If precipitation occurs, lower the maximum concentration tested. |
| Inconsistent results between experiments | Variations in cell passage number, cell confluency at the time of treatment, or incubation time. | Use cells within a consistent and low passage number range. Seed cells to achieve a consistent confluency (e.g., 70-80%) before adding the compound. Standardize the incubation time with the compound across all experiments. |
| High background signal in the assay | Contamination of the cell culture or reagents. Interaction of the compound with the assay reagent. | Regularly test cell cultures for mycoplasma contamination. Use fresh, sterile reagents. Run a control with the compound in cell-free medium to check for any direct reaction with the assay dye. |
Experimental Protocols
Protocol: Determining IC50 using the MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide.
Materials:
-
N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide
-
DMSO (cell culture grade)
-
Cancer cell line of interest (e.g., HepG-2, MDA-MB-231)[1][2]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[2]
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[2]
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of the compound in DMSO.
-
Perform a serial dilution of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: Hypothetical signaling pathway showing inhibition of a receptor tyrosine kinase.
Caption: Workflow for optimizing compound concentration in cell viability assays.
Caption: Decision tree for troubleshooting common cell viability assay issues.
References
- 1. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Parishin E from ginger-processed Gastrodia elata Bl. alleviates rheumatoid arthritis by regulating histone 3 lactylation at H3K18la and H3K27la sites [frontiersin.org]
- 4. Selective Cytotoxicity in Chronic Myeloid Leukemia (K-562) Cells Induced by 532 nm LASER Irradiation Without Exogenous Photosensitizers [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
"How to prevent degradation of N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide in storage"
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide, it is recommended to store the compound under controlled conditions. While amides are generally stable, the presence of amine functionalities suggests sensitivity to oxidation.[1] Key storage recommendations are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to -80°C (long-term) | Minimizes rates of potential hydrolytic and oxidative degradation reactions. |
| 2-8°C (short-term) | Suitable for samples that will be used within a few days to a week. | |
| Light | Protect from light | The aromatic and heterocyclic rings may be susceptible to photodegradation. Use amber vials or store in the dark. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation, particularly of the amine moieties.[1] |
| Humidity | Store in a desiccated environment | Prevents hydrolysis of the amide bonds. |
Q2: What are the likely degradation pathways for this molecule?
A2: Based on its chemical structure, the compound is susceptible to several degradation pathways:
-
Hydrolysis: The two amide bonds present in the molecule can undergo hydrolysis, especially in the presence of strong acids or bases, or with prolonged exposure to moisture.
-
Oxidation: The pyrrolidine nitrogen atoms and potentially the sulfur atom in the thiazole ring are susceptible to oxidation.[1] This can be accelerated by exposure to air and light.
-
Photodegradation: The pyrazolothiazole and benzamide aromatic systems can absorb UV light, leading to the formation of reactive species and subsequent degradation products.
Q3: How can I detect degradation of the compound?
A3: Degradation can be monitored using various analytical techniques. Visual inspection for color change or precipitation can be an initial indicator. For quantitative analysis, the following methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the mass of potential degradation products, which aids in elucidating the degradation pathways.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to detect structural changes in the molecule upon degradation.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments, potentially due to compound degradation.
| Observed Issue | Potential Cause (Degradation-Related) | Recommended Action |
| Inconsistent or lower-than-expected biological activity | The compound may have partially degraded, leading to a lower concentration of the active molecule. | 1. Re-analyze the purity of the compound stock using HPLC. 2. Prepare fresh stock solutions from solid material stored under optimal conditions. 3. Perform a dose-response curve to verify the compound's potency. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Formation of degradation products. | 1. Compare the chromatogram to a reference standard stored under ideal conditions. 2. Conduct a forced degradation study to intentionally generate and identify potential degradation products. 3. Adjust storage and handling procedures to mitigate the identified degradation pathway. |
| Change in physical appearance of the solid compound (e.g., color change, clumping) | Likely indicates oxidation or hydrolysis. | 1. Discard the degraded material. 2. Ensure future storage is under an inert atmosphere and in a desiccated environment. |
| Poor solubility of the compound in a previously suitable solvent | A degradation product may be less soluble, or the compound has undergone polymerization. | 1. Attempt to dissolve a small amount in a different solvent to assess solubility. 2. Analyze the sample using techniques like NMR to check for structural changes. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines a general procedure for developing an HPLC method to assess the stability of N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide.
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
Start with a gradient of 5% B to 95% B over 20 minutes to ensure separation of the parent compound from potential degradation products.
-
Optimize the gradient based on the initial separation profile.
-
-
Detection: Use a UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or a wavelength of maximum absorbance).
-
Forced Degradation Study:
-
Acidic: Incubate the compound in 0.1 M HCl at 60°C for 24 hours.
-
Basic: Incubate the compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat the solid compound at 80°C for 48 hours.
-
Photolytic: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples using the developed HPLC method to confirm that the degradation products are well-separated from the parent peak.
Visualizations
References
"Minimizing toxicity of N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide in vivo"
Compound of Interest: N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers conducting in vivo experiments with the novel pyrazolothiazole derivative specified above, and other similar investigational compounds. The focus is on anticipating, identifying, and minimizing toxicity to ensure reliable and ethically sound experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We have synthesized the compound and are ready for in vivo efficacy studies. Where do we start with determining a safe and effective dose?
A1: Before proceeding to efficacy studies, it is critical to first establish a preliminary safety profile and determine the maximum tolerated dose (MTD).[1][2] This is typically achieved through a dose range-finding (DRF) study.[1][2] A well-designed DRF study will help you identify a dose range that is both pharmacologically active and well-tolerated by the animals.[1] The study usually involves administering single, escalating doses to small groups of animals to observe for any adverse effects and to collect pharmacokinetic (PK) data.[3] The results from the DRF study are essential for selecting appropriate dose levels for subsequent, more extensive toxicology and efficacy studies.[3][4]
Q2: What are the typical regulatory guidelines we should follow for initial in vivo toxicity assessment?
A2: For a comprehensive initial assessment, it is advisable to follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Key initial studies include:
-
Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420) or Acute Toxic Class Method (OECD Guideline 423): These studies help determine the intrinsic toxicity of the compound after a single oral administration and can help classify the compound by hazard.[5][6]
-
Repeated Dose 28-day or 90-day Oral Toxicity Study in Rodents (OECD Guideline 407 or 408): If your intended therapeutic regimen involves repeated dosing, a sub-chronic study like the OECD 408 is crucial.[7][8][9] This study provides information on potential health hazards from repeated exposure over a longer period, helps identify target organs for toxicity, and establishes a No-Observed-Adverse-Effect Level (NOAEL).[7][8]
Adherence to these guidelines, conducted under Good Laboratory Practice (GLP) where required, ensures the quality and reliability of your data for regulatory submissions.[10]
Q3: We are observing unexpected toxicity at doses we predicted to be safe based on in vitro data. What could be the cause?
A3: Discrepancies between in vitro and in vivo toxicity are common. Several factors could be responsible:
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) profile of your compound can lead to high plasma concentrations (Cmax) or accumulation in specific organs, causing toxicity not predicted by cell-based assays.[11] It is crucial to perform PK studies in parallel with your toxicology assessments.
-
Metabolite Toxicity: The compound may be metabolized in the liver or other tissues into a more toxic substance.
-
Off-Target Effects: The compound might be interacting with unintended biological targets in a whole organism, leading to unforeseen side effects.[12]
-
Formulation/Vehicle Effects: The vehicle used to dissolve or suspend your compound could be contributing to the observed toxicity.[13]
A systematic investigation into these factors is necessary to understand and mitigate the unexpected toxicity.
Q4: Can the formulation of our compound influence its in vivo toxicity?
A4: Absolutely. The formulation is a critical factor that can significantly modulate both the efficacy and toxicity of a drug.[11] For poorly soluble compounds, enabling formulations are often required to achieve adequate exposure. However, these can also impact the toxicity profile. Strategies such as modifying the drug's release profile to reduce the peak plasma concentration (Cmax) can decrease Cmax-related toxicities while maintaining the total exposure (AUC).[11] Different formulation approaches, such as creating a suspension, an amorphous solid dispersion, or a lipid-based formulation, can alter the absorption rate and subsequent toxicity.[14][15]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High mortality or severe adverse effects at the lowest dose in a DRF study. | The starting dose was too high; unexpected acute toxicity. | Halt the study. Re-evaluate the starting dose based on all available in vitro data. Consider a starting dose at 1/100th or 1/10th of the in vitro IC50, or use data from structurally similar compounds. Initiate a new study with a much lower starting dose. |
| Inconsistent results and high variability in animal responses within the same dose group. | Poor oral bioavailability; formulation issues (e.g., compound crashing out of solution); inconsistent dosing technique. | Characterize the physicochemical properties of the compound (solubility, stability).[3] Develop a stable, homogenous formulation. Ensure all technicians are using a standardized and validated dosing procedure. Measure plasma concentrations to correlate exposure with observed effects. |
| Toxicity observed is Cmax-dependent (i.e., occurs shortly after dosing at high concentrations). | Rapid absorption of the compound leads to a spike in plasma concentration that exceeds the toxicity threshold. | Explore pharmacokinetic-modulating formulation strategies to slow down the absorption and reduce the Cmax.[11] This could include sustained-release formulations or co-dosing with agents that modify metabolic pathways.[11] |
| Signs of liver toxicity (e.g., elevated ALT/AST enzymes) are observed in repeat-dose studies. | The compound or its metabolites may be hepatotoxic. Pyrazolothiazole derivatives have been investigated for various biological activities, and liver toxicity is a common finding for many small molecules.[16][17] | Conduct histopathological analysis of the liver.[18] Attempt to identify the toxic metabolite(s). If the toxicity is dose-dependent, establishing a clear NOAEL is crucial.[8] |
| No adverse effects are seen even at the highest feasible dose (limit dose). | The compound has a low order of toxicity. | A limit test can be performed, typically at 1000 mg/kg/day.[7][9] If no adverse effects are observed, a full dose-response assessment with multiple levels may not be necessary for initial studies.[7] This establishes a high safety margin. |
Data Presentation
Table 1: Illustrative Data from a Dose Range-Finding Study in Rats
| Dose Group (mg/kg, oral gavage) | N (animals) | Key Clinical Observations | Body Weight Change (Day 7 vs. Day 1) | Mortality |
| Vehicle Control (0.5% HPMC) | 3 | Normal | +5.2% | 0/3 |
| 10 | 3 | Normal | +4.8% | 0/3 |
| 30 | 3 | Normal | +4.5% | 0/3 |
| 100 | 3 | Mild lethargy 1-2 hours post-dose | +1.1% | 0/3 |
| 300 | 3 | Moderate lethargy, piloerection 1-4 hours post-dose | -2.5% | 1/3 |
| 1000 | 3 | Severe lethargy, ataxia, hunched posture | -8.7% | 3/3 |
| Conclusion: The Maximum Tolerated Dose (MTD) is estimated to be around 100 mg/kg. Doses for a 28-day study could be set at 10, 30, and 100 mg/kg. |
Table 2: Impact of Formulation on Key Pharmacokinetic Parameters (Illustrative)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) |
| Aqueous Suspension | 50 | 1250 | 1.0 | 4500 |
| Lipid-Based Solution | 50 | 780 | 2.5 | 4800 |
| Solid Dispersion | 50 | 950 | 1.5 | 6200 |
| Interpretation: The lipid-based solution reduces the Cmax by ~38% compared to the aqueous suspension while maintaining similar total exposure (AUC), which could be a strategy to mitigate Cmax-related toxicity.[11] The solid dispersion improves overall exposure. |
Experimental Protocols
Protocol 1: Dose Range-Finding (DRF) Study in Rodents
-
Objective: To determine the maximum tolerated dose (MTD) and to select dose levels for subsequent toxicity studies.[1][2]
-
Animals: Use a small number of rodents (e.g., Sprague-Dawley rats, 3 per sex per group).
-
Dose Levels: Administer the test compound at a minimum of 3-4 escalating dose levels, plus a vehicle control group. Doses should be spaced logarithmically (e.g., 10, 100, 1000 mg/kg).
-
Administration: Administer a single dose via the intended clinical route (e.g., oral gavage).
-
Observations:
-
Monitor animals continuously for the first 4 hours post-dose, and then daily for 7-14 days.
-
Record clinical signs of toxicity (changes in behavior, posture, respiration, etc.), body weight, and food/water consumption.[7]
-
Conduct terminal necropsy to observe any gross pathological changes.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious adverse effects that would prevent the dose from being administered repeatedly.[2]
Protocol 2: Sub-Chronic 90-Day Oral Toxicity Study (Following OECD Guideline 408)
-
Objective: To evaluate the potential adverse effects of prolonged exposure to the test compound and to determine a No-Observed-Adverse-Effect Level (NOAEL).[7][8]
-
Animals: Use a rodent species (preferably rats), with at least 10 animals per sex per group.[9]
-
Dose Levels: Use at least three dose levels (low, mid, high) and a concurrent control group, based on data from the DRF study. The high dose should produce some toxicity but not significant mortality.
-
Administration: Administer the compound daily for 90 consecutive days via the intended route.[8]
-
In-life Monitoring:
-
Terminal Procedures:
-
Conduct a full necropsy on all animals.
-
Weigh key organs (liver, kidneys, spleen, brain, etc.).
-
Perform comprehensive histopathological examination of organs and tissues from the control and high-dose groups. If effects are seen in the high-dose group, examine the lower dose groups as well.
-
-
Recovery Group: A satellite group may be included that is treated for 90 days and then observed for a further 28-day treatment-free period to assess the reversibility of any toxic effects.[8]
Visualizations
Caption: Workflow for preclinical in vivo toxicity assessment.
Caption: Decision tree for formulation strategy to mitigate toxicity.
References
- 1. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 2. criver.com [criver.com]
- 3. Dose selection for toxicity studies: a protocol for determining the maximum repeatable dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. altasciences.com [altasciences.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 8. Oral Toxicity OECD 408 - Toxicology IND Services [toxicology-ind.com]
- 9. oecd.org [oecd.org]
- 10. fda.gov [fda.gov]
- 11. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 13. acs.org [acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Formulation Strategies to Overcome Amphotericin B Induced Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
Technical Support Center: Overcoming Resistance to N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide in Cancer Cells
Disclaimer: Specific experimental data for the compound N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide is not extensively available in public literature. This technical support guide is based on the broader class of pyrazole-based kinase inhibitors and common mechanisms of resistance observed with these agents in cancer therapy. The pyrazolo[5,4-d]thiazole scaffold is a core component of many kinase inhibitors.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for this compound?
A1: Based on its chemical structure, featuring a pyrazolothiazole core, the compound is predicted to function as an ATP-competitive kinase inhibitor.[2] Pyrazole derivatives are known to target a variety of protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[1] The specific kinase target would need to be determined experimentally.
Q2: My cancer cell line shows high intrinsic resistance to the compound. What are the possible reasons?
A2: Intrinsic resistance can occur due to several factors:
-
Lack of Target Expression: The cell line may not express the specific kinase that the compound targets.
-
Pre-existing Mutations: The target kinase may have a primary mutation that prevents the compound from binding effectively.
-
Active Efflux Pumps: The cells may have high basal expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the compound out of the cell.
-
Redundant Signaling Pathways: The cell line may have constitutively active downstream signaling pathways that bypass the need for the targeted kinase.
Q3: After an initial response, my cells have developed acquired resistance. What are the common mechanisms?
A3: Acquired resistance to kinase inhibitors typically involves:
-
Secondary Mutations: A new mutation in the target kinase's binding site can prevent the inhibitor from binding.
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway. For example, if the compound inhibits the EGFR pathway, cells might upregulate the MET receptor tyrosine kinase pathway.
-
Increased Drug Efflux: Overexpression of efflux pumps like P-gp can reduce the intracellular concentration of the drug.
-
Phenotypic Changes: Cells may undergo an epithelial-to-mesenchymal transition (EMT), which has been linked to drug resistance.
Q4: How can I determine the IC50 value of this compound in my cell line?
A4: The half-maximal inhibitory concentration (IC50) can be determined using a cell viability assay, such as the MTT or CellTiter-Glo assay. This involves treating the cells with a range of concentrations of the compound for a specified period (e.g., 72 hours) and then measuring the percentage of viable cells relative to an untreated control.
Troubleshooting Guides
Guide 1: Investigating Acquired Resistance
This guide provides a workflow to identify the mechanism of acquired resistance in a cancer cell line that was previously sensitive to the compound.
dot
Caption: Workflow for investigating acquired drug resistance.
Guide 2: Characterizing Intrinsic Resistance
This guide outlines steps to understand why a cell line is not responding to the compound from the outset.
dot
References
"N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide batch-to-batch variability issues"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing batch-to-batch variability with N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] Inconsistent results can significantly hinder research progress; this guide aims to provide a structured approach to identifying and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: We are observing different IC50 values in our kinase assays with different batches of the compound. What could be the cause?
A1: Batch-to-batch variability in IC50 values is a common issue and can stem from several factors. The most likely causes are variations in compound purity, the presence of active or inactive impurities, or differences in solubility between batches. It is also crucial to ensure consistency in experimental conditions, such as ATP concentration, as this can significantly impact IC50 values for ATP-competitive inhibitors.[3]
Q2: How can we confirm the identity and purity of a new batch of the compound?
A2: Comprehensive analytical characterization is essential to ensure you are working with the correct, high-purity compound. We recommend the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and identify the presence of any impurities.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound and its major components.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound. Quantitative NMR (qNMR) can also be a powerful tool for assessing purity.[5][6]
Q3: Our current batch of the inhibitor shows lower than expected activity in cell-based assays, even though the purity appears high. What could be the problem?
A3: If the purity and identity are confirmed, other factors could be at play. Poor solubility of a specific batch in your cell culture media can lead to a lower effective concentration and thus reduced activity.[7] Additionally, the presence of certain impurities that are not readily detected by standard HPLC, or degradation of the compound during storage or handling, could be contributing factors. It is also worth considering that even minor, structurally related impurities could have different cell permeability.
Q4: What is the mechanism of action for this inhibitor?
A4: This compound is a selective inhibitor of CDK2. It functions by binding to the ATP-binding site of the CDK2 enzyme, preventing the phosphorylation of its substrates.[8] This leads to cell cycle arrest, primarily at the G1/S checkpoint, and can induce apoptosis in cancer cells where CDK2 is overactive.[1]
Troubleshooting Guides
Guide 1: Investigating Inconsistent Potency (IC50 Values)
If you are observing significant variations in the IC50 values between different batches of N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide, follow this step-by-step guide.
Hypothetical Data on Batch-to-Batch Variability:
| Batch ID | Purity (by HPLC) | IC50 (CDK2/CycA2 Assay) | Solubility (in DMSO) | Notes |
| Batch A | 99.2% | 50 nM | 100 mM | Reference Batch |
| Batch B | 95.5% | 250 nM | 80 mM | Contains an unknown impurity at 2.5% |
| Batch C | 99.1% | 65 nM | 50 mM | Shows some precipitation in assay buffer |
| Batch D | 98.8% | 55 nM | 100 mM | Consistent with reference batch |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Guide 2: Addressing Low Activity in Cell-Based Assays
Use this guide if a new batch of the inhibitor shows reduced efficacy in your cellular experiments compared to previous batches.
Experimental Workflow for Cellular Assays:
Caption: General workflow for cell-based experiments.
Troubleshooting Steps:
-
Re-confirm Purity and Identity: Before proceeding, ensure the new batch has been analytically validated as described in FAQ 2.
-
Check for Solubility Issues: Visually inspect the diluted compound in your cell culture medium under a microscope for any signs of precipitation. Some media components can reduce the solubility of small molecules.
-
Prepare Fresh Stock Solutions: Do not reuse old stock solutions or undergo multiple freeze-thaw cycles. Prepare a fresh stock solution from the new batch.
-
Perform a Dose-Response Curve with a Wider Range: This can help determine if the potency has shifted significantly.
-
Control for Serum Protein Binding: If your assay medium contains serum, be aware that the inhibitor may bind to serum proteins, reducing its free concentration. Ensure serum concentrations are consistent across experiments.
Experimental Protocols
Protocol 1: Quality Control by HPLC
This protocol outlines a general method for assessing the purity of N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the compound in DMSO to a final concentration of 1 mg/mL.
Protocol 2: In Vitro CDK2/CycA2 Kinase Assay
This protocol provides a framework for determining the IC50 value of the inhibitor.
-
Reagents:
-
Active CDK2/CycA2 enzyme
-
Substrate (e.g., Histone H1)
-
ATP (at a concentration close to the Km for CDK2)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
³²P-γ-ATP
-
Inhibitor dilutions
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer, CDK2/CycA2 enzyme, and substrate.
-
Add the inhibitor dilutions to the respective wells.
-
Initiate the reaction by adding the ATP/³²P-γ-ATP mix.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Quantify the incorporation of ³²P into the substrate.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50.
-
Signaling Pathway
The compound targets the CDK2 pathway, which is a critical regulator of the cell cycle.
Caption: Simplified CDK2 signaling pathway in cell cycle progression. CDK2 signaling pathway in cell cycle progression.
References
- 1. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. CDK2 Inhibitor——Important Regulator of Cell Cycle Control [synapse.patsnap.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. Identity determination and purity testing [chemcon.com]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. scbt.com [scbt.com]
Validation & Comparative
"Comparing N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide to other KSP inhibitors"
An Objective Analysis of N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide and Other Key KSP Inhibitors for Researchers and Drug Development Professionals
The Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, is a critical motor protein involved in the formation of the bipolar mitotic spindle, a key structure for proper chromosome segregation during cell division.[1][2][3] Its inhibition leads to a characteristic mitotic arrest with the formation of monopolar spindles, ultimately triggering apoptosis in rapidly dividing cancer cells.[1][3][4] This mechanism makes KSP an attractive target for cancer therapy, potentially offering a more targeted approach with fewer side effects, such as the neurotoxicity commonly associated with tubulin-targeting agents.[2]
This guide provides a comparative overview of various KSP inhibitors, with a focus on their preclinical and clinical performance. While extensive data exists for several clinical-stage KSP inhibitors, a comprehensive search of publicly available scientific literature and databases did not yield specific experimental data for N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide . Therefore, this document will serve as a comparative framework for prominent KSP inhibitors, offering a template for how this specific compound could be evaluated and positioned within the field should data become available.
Mechanism of Action: A Shared Pathway to Mitotic Catastrophe
KSP inhibitors are allosteric inhibitors that bind to a pocket on the KSP motor domain, distinct from the ATP and microtubule binding sites.[5][6] This binding prevents the conformational changes necessary for KSP's motor activity, leading to the cessation of its role in pushing the spindle poles apart. The result is the formation of a "monoaster" spindle, where duplicated but unseparated centrosomes are surrounded by a radial array of microtubules and condensed chromosomes.[2][4] This aberrant mitotic state activates the spindle assembly checkpoint, ultimately leading to programmed cell death (apoptosis).
Caption: Mechanism of KSP inhibitor-induced mitotic arrest and apoptosis.
Comparative Efficacy of KSP Inhibitors
The following table summarizes key preclinical data for several well-characterized KSP inhibitors that have entered clinical trials. This data provides a benchmark for evaluating the potential of new chemical entities targeting KSP.
| Compound Name (Synonyms) | Target (IC50/Ki) | Cell Line Examples | Cellular Potency (IC50) | In Vivo Efficacy (Xenograft Models) |
| Ispinesib (SB-715992) | KSP (Ki = not specified) | HT-1080 | Not specified | Active against advanced human colon tumor xenografts, inducing complete regressions.[7] |
| Filanesib (ARRY-520) | KSP (IC50 = not specified) | Multiple Myeloma cell lines | Not specified | Showed promising clinical activity in relapsed/refractory multiple myeloma.[1] |
| Litronesib (LY2523355) | KSP (IC50 = not specified) | Breast cancer cell lines | Not specified | Evaluated in patients with breast cancer (Phase II). |
| SB-743921 | KSP (Ki = 0.1 nM, human) | SKOV3, Colo205, MV522, MX1, DLBCL cell lines | 1 nM - 10 µM | Marked activity in a murine lymphoma xenograft model.[6][8] |
| MK-0731 | KSP ATPase (IC50 = 2.2 nM) | Advanced solid tumor cell lines | Not specified | Disease stabilization in patients with advanced solid malignancies.[2] |
Experimental Protocols
Standardized assays are crucial for the consistent evaluation and comparison of KSP inhibitors. Below are outlines of key experimental protocols.
KSP ATPase Activity Assay
This biochemical assay measures the ability of a compound to inhibit the ATP hydrolysis activity of purified KSP motor domain.
-
Reagents: Purified recombinant human KSP motor domain, microtubules, ATP, and a phosphate detection reagent (e.g., Malachite Green).
-
Procedure:
-
Incubate KSP enzyme with microtubules and varying concentrations of the test inhibitor.
-
Initiate the reaction by adding ATP.
-
Stop the reaction after a defined time.
-
Measure the amount of inorganic phosphate released using the detection reagent.
-
-
Data Analysis: Determine the IC50 value, which is the concentration of the inhibitor that reduces KSP ATPase activity by 50%.
Cellular Monopolar Spindle Formation Assay
This cell-based imaging assay visually confirms the mechanism of action of KSP inhibitors.
-
Cell Culture: Plate cancer cells (e.g., HeLa or U2OS) on coverslips.
-
Treatment: Treat cells with varying concentrations of the KSP inhibitor for a period that allows for entry into mitosis (e.g., 16-24 hours).
-
Immunofluorescence Staining:
-
Fix and permeabilize the cells.
-
Stain for microtubules (anti-α-tubulin antibody), centrosomes (anti-γ-tubulin antibody), and DNA (DAPI).
-
-
Microscopy: Visualize and quantify the percentage of mitotic cells exhibiting a monopolar spindle phenotype using fluorescence microscopy.
In Vivo Xenograft Tumor Growth Inhibition Studies
These studies assess the anti-tumor efficacy of KSP inhibitors in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are subcutaneously implanted with human cancer cells.
-
Treatment: Once tumors reach a palpable size, animals are treated with the KSP inhibitor or vehicle control via a clinically relevant route of administration (e.g., intravenously or orally).
-
Efficacy Measurement: Monitor tumor volume and animal body weight regularly. At the end of the study, tumors are excised and weighed.
-
Pharmacodynamic Analysis: Tumor samples can be collected at various time points post-treatment to assess for biomarkers of KSP inhibition, such as the presence of monopolar spindles in tumor tissue.[1][7]
Caption: A typical workflow for the preclinical evaluation of KSP inhibitors.
Conclusion
KSP inhibitors represent a promising class of anti-mitotic agents for cancer therapy. While several compounds have advanced into clinical trials, demonstrating proof-of-concept for this therapeutic strategy, the clinical development of KSP inhibitors has faced challenges, including dose-limiting toxicities such as neutropenia.[1] The objective comparison of new chemical entities, such as N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide, against established benchmarks using standardized preclinical models and assays is essential for identifying candidates with improved therapeutic windows. Future research and the public dissemination of experimental data on novel KSP inhibitors will be critical for advancing this important class of anti-cancer drugs.
References
- 1. The therapeutic effect of KSP inhibitors in preclinical models of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Inhibitor of the Kinesin Spindle Protein Activates the Intrinsic Apoptotic Pathway Independently of p53 and De Novo Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Kinesin spindle protein (KSP) inhibitors. Part 1: The discovery of 3,5-diaryl-4,5-dihydropyrazoles as potent and selective inhibitors of the mitotic kinesin KSP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cyclin-d1.com [cyclin-d1.com]
- 7. In vivo cell cycle profiling in xenograft tumors by quantitative intravital microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel kinesin spindle protein (KSP) inhibitor SB-743921 exhibits marked activity in in vivo and in vitro models of aggressive large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
"Validating the anticancer effects of N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide"
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anticancer potential of compounds structurally related to N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide. Due to the absence of publicly available data on this specific molecule, this guide focuses on close structural analogs with reported anticancer activities, offering insights into their efficacy and mechanisms of action.
The pyrazolo[5,4-d]thiazole scaffold is a promising heterocyclic core in the development of novel anticancer agents. Its derivatives have been shown to exhibit a range of biological activities, including the inhibition of key signaling pathways involved in cancer progression. This guide summarizes the available data on representative analogs, providing a framework for evaluating the potential of new compounds within this chemical class.
Quantitative Comparison of Anticancer Activity
The in vitro cytotoxic activity of structurally related pyrazolo[5,4-d]thiazole and pyrazolopyrimidine derivatives against various human cancer cell lines is summarized below. These compounds share core structural motifs with the target molecule and provide an indication of the potential efficacy of this chemical class.
| Compound ID | Core Scaffold | R1 Group | R2 Group | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | Pyrazolo[3,4-d]pyrimidine | 4-yloxy-phenyl-urea | 4-chloro-3-(trifluoromethyl)phenyl | MV4-11 (AML) | 0.01 | [1] |
| Analog 2 | Pyridopyrazolo-triazine | Carboxylate | - | MCF-7 (Breast) | 3.89 | [2] |
| Analog 3 | Pyridopyrazolo-triazine | Carbothioamide | - | HCT-116 (Colon) | 12.58 | [2] |
| Analog 4 | Pyrazolothiazole | Phenyl | Hydrazinyl | HepG2 (Liver) | 22.24 | [3] |
| Analog 5 | Pyrazolothiazole | Phenyl | Hydrazinyl | MCF-7 (Breast) | 28.47 | [3] |
Note: The data presented is for structurally similar compounds and not for N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to validate the anticancer effects of novel chemical entities, based on protocols described for the analog compounds.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.
-
Procedure:
-
Human cancer cell lines (e.g., HepG-2, HCT-116, MCF-7) are seeded in 96-well plates and incubated for 24 hours.[4]
-
The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.
-
Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.
-
2. Kinase Inhibition Assay
-
Objective: To assess the inhibitory activity of the compounds against specific protein kinases.
-
Procedure:
-
Recombinant kinases (e.g., FLT3, VEGFR2) are incubated with the test compounds at various concentrations in a kinase buffer.[1]
-
A substrate peptide and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence polarization, or radiometric assays.
-
IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.
-
3. Western Blot Analysis
-
Objective: To investigate the effect of the compounds on the expression and phosphorylation of proteins in specific signaling pathways.
-
Procedure:
-
Cancer cells are treated with the test compound for a specified duration.
-
The cells are lysed, and the protein concentration in the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., phosphorylated and total forms of signaling proteins).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescence detection system.
-
Visualizing Molecular Mechanisms and Workflows
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be targeted by pyrazolo[5,4-d]thiazole derivatives, based on the known mechanisms of similar compounds which often act as kinase inhibitors.
Caption: Hypothetical signaling pathway targeted by pyrazolo[5,4-d]thiazole derivatives.
Experimental Workflow
This diagram outlines the typical workflow for the preclinical validation of a novel anticancer compound.
References
- 1. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Efficacy: Investigational Compound "N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide" versus AZD4877
A critical knowledge gap exists in the direct comparison of "N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide" and AZD4877 due to the absence of publicly available efficacy data for the former. Extensive searches for research data, alternative nomenclature, or clinical trial information on "N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide" have not yielded any substantive results regarding its biological activity or therapeutic potential. This compound appears to be a preclinical or early-stage investigational molecule with limited disclosure of its development status.
In contrast, AZD4877 is a well-documented clinical-stage compound. This guide will provide a comprehensive overview of the available efficacy data and experimental protocols for AZD4877, which can serve as a benchmark for comparison if and when data for "N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide" becomes available.
AZD4877: A Kinesin Spindle Protein (KSP) Inhibitor
AZD4877 is a potent, selective, small-molecule inhibitor of the kinesin spindle protein (KSP), also known as Eg5. KSP is a motor protein essential for the formation of the bipolar mitotic spindle and the proper separation of chromosomes during cell division. By inhibiting KSP, AZD4877 induces mitotic arrest, leading to apoptosis in rapidly dividing cancer cells.
Mechanism of Action
The mechanism of action of AZD4877 centers on its ability to disrupt the mitotic machinery of the cell.
Clinical Efficacy of AZD4877
AZD4877 has been evaluated in several Phase I and Phase II clinical trials across a range of hematological malignancies and solid tumors. While the compound has demonstrated evidence of target engagement and was generally well-tolerated, its clinical efficacy has been limited in the populations studied.
Data from Clinical Trials
| Trial Identifier | Cancer Type | Phase | Key Efficacy Findings | Reference |
| NCT00661609 | Advanced Urothelial Cancer | II | No objective responses in the first 20 evaluable patients, leading to trial termination. One confirmed partial response was observed out of 39 evaluable patients. | [1] |
| Not specified | Refractory Acute Myeloid Leukemia | I/II | No complete remissions or complete remissions with incomplete blood count recovery were observed. The study was terminated due to a lack of efficacy. | |
| Not specified | Relapsed/Refractory Solid Tumors and Lymphoma | I | The study established the maximum tolerated dose and showed pharmacodynamic evidence of target inhibition. Efficacy was not the primary endpoint. | [2][3] |
Experimental Protocols
Detailed experimental protocols for the clinical trials of AZD4877 are available through clinical trial registries and publications. Below is a generalized workflow for a Phase I dose-escalation study, typical for early-phase oncology trials.
General Phase I Clinical Trial Workflow
Methodology for a Phase I Trial of AZD4877 in Solid Tumors and Lymphoma:
-
Study Design: A multicenter, open-label, dose-escalation study was conducted using a standard 3+3 design to determine the maximum tolerated dose (MTD) of AZD4877.[2][3]
-
Patient Population: Patients with relapsed or refractory solid tumors or lymphoma who had failed standard therapies were enrolled.
-
Dosing and Administration: AZD4877 was administered as an intravenous infusion on a specified schedule within a treatment cycle.
-
Endpoints: The primary endpoints were to assess the safety and tolerability of AZD4877 and to determine the MTD. Secondary endpoints included characterization of the pharmacokinetic profile and preliminary assessment of anti-tumor activity.
-
Assessments: Safety was monitored through the recording of adverse events. Pharmacodynamic assessments included the measurement of monoaster formation in peripheral blood mononuclear cells as a biomarker of target engagement. Tumor responses were evaluated using imaging techniques such as CT scans.[2][3]
Conclusion
A direct and meaningful comparison of the efficacy of "N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide" versus AZD4877 is not feasible at this time due to the lack of available data for the former. AZD4877, a KSP inhibitor, has undergone clinical evaluation and has a well-defined mechanism of action. While it has shown biological activity, its clinical efficacy in the indications studied to date has been limited. Future research and data disclosure for "N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide" will be necessary to enable a comprehensive comparative analysis.
References
- 1. Phase II study to assess the efficacy, safety and tolerability of the mitotic spindle kinesin inhibitor AZD4877 in patients with recurrent advanced urothelial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. A Phase I trial of the kinesin spindle protein (Eg5) inhibitor AZD4877 in patients with solid and lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
"Cross-validation of N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide activity in different cell lines"
A comprehensive review of the potent and selective Tankyrase inhibitor, G007-LK, demonstrates its broad-spectrum anti-proliferative effects across a variety of cancer cell lines. This guide provides a comparative summary of its activity, details the experimental methodologies used for its validation, and visualizes the key signaling pathways it modulates.
G007-LK, chemically identified as 4-{5-[(E)-2-{4-(2-chlorophenyl)-5-[5-(methylsulfonyl)pyridin-2-yl]-4H-1,2,4-triazol-3-yl}ethenyl]-1,3,4-oxadiazol-2-yl}benzonitrile, is a potent and selective dual inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2).[1] These enzymes play a crucial role in the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers. The inhibition of Tankyrases by G007-LK leads to the stabilization of Axin, a key component of the β-catenin destruction complex, ultimately suppressing tumor growth.[2] This guide consolidates publicly available data on the cross-validation of G007-LK's activity in different cancer cell lines and provides a comparison with other inhibitors targeting similar pathways.
Comparative Activity of G007-LK in Various Cancer Cell Lines
The anti-proliferative and signaling-modulatory effects of G007-LK have been documented across a wide range of human cancer cell lines. A large-scale screening of 537 human tumor cell lines identified a panel of particularly sensitive lines, highlighting the compound's potential as a broad-spectrum anticancer agent.[3][4]
| Cell Line | Cancer Type | Assay | Endpoint | G007-LK Activity | Alternative Inhibitors & Activity |
| COLO 320 DM | Colorectal Cancer | Colony Formation | Inhibition of colony growth | Effective at 200 µM | NCB-0846 (TNIK inhibitor): Additive effect with cisplatin or etoposide in lung squamous cell carcinoma lines[5] |
| SW403 | Colorectal Cancer | Colony Formation | Inhibition of colony growth | Effective at 200 µM[6] | OBD9 (Mebendazole derivative): Suppresses colorectal cancer growth by inducing autophagic degradation of TNIK[7] |
| HCT15 | Colorectal Cancer | Marker Expression | Increased intestinal differentiation markers | Effective at 100 nM | - |
| SW480 | Colorectal Cancer | Degradasome Induction | Induces dynamic degradasomes | Effective concentration not specified[8] | - |
| Human Hepatocellular Carcinoma (HCC) cells | Hepatocellular Carcinoma | Cell Growth | Dose-dependent inhibition | Effective (0-20 µM)[9] | - |
| UO-31, OVCAR-4, ABC-1 | Various (Renal, Ovarian, Lung) | Signaling | Decreased YAP signaling | Effective concentration not specified[3] | - |
| COLO 320DM, OVCAR-4 | Colorectal, Ovarian | Signaling | Reduced WNT/β-catenin signaling | Effective concentration not specified[3] | - |
| ABC-1 | Lung Cancer | Signaling | Decreased PI3K/AKT signaling | Effective concentration not specified[3] | - |
| HEK293 | Human Embryonic Kidney | Wnt Signaling | Inhibition of Wnt3A-induced signaling | ICmax ~300 nM[10] | - |
| 10T1/2 | Mouse Embryo Fibroblast | Wnt Signaling | Inhibition of Wnt3A-induced signaling | ICmax ~600 nM[10] | - |
Table 1: Summary of G007-LK Activity in Different Cell Lines. This table summarizes the observed effects of G007-LK on various cancer cell lines, including the assay performed, the measured endpoint, and the effective concentration of the compound. A comparison with alternative inhibitors targeting similar pathways is also provided where available.
Biochemical and Cellular Potency
G007-LK exhibits high potency against its primary targets, TNKS1 and TNKS2, which translates to significant cellular activity.
| Target/System | IC50 Value |
| TNKS1 (biochemical) | 46 nM[1][2][6][8][9] |
| TNKS2 (biochemical) | 25 nM[1][2][6][8][9] |
| Cellular (general) | 50 nM[1][8] |
| Wnt3a-induced signaling (HEK293 cells) | 50 nM[2] |
Table 2: IC50 Values of G007-LK. This table presents the half-maximal inhibitory concentrations (IC50) of G007-LK against its purified target enzymes (biochemical) and in cellular assays.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key assays used to evaluate the efficacy of G007-LK.
Colony Formation Assay
This assay assesses the ability of a single cell to grow into a colony, a measure of its proliferative capacity.
-
Cell Seeding: Cancer cell lines (e.g., COLO 320 DM, SW403) are seeded at a low density (e.g., 500 cells/well) in 6-well plates.
-
Treatment: After allowing the cells to attach overnight, they are treated with various concentrations of G007-LK or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated for an extended period (e.g., 10-14 days) to allow for colony formation. The medium containing the compound is refreshed every 2-3 days.
-
Staining and Quantification: Colonies are fixed with methanol and stained with a solution such as 0.5% crystal violet. The number of colonies is then counted manually or using an automated colony counter.
Wnt/β-catenin Signaling Assay (Luciferase Reporter Assay)
This assay measures the activity of the Wnt/β-catenin signaling pathway.
-
Cell Transfection: HEK293 or other suitable cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOP-Flash) and a control plasmid (e.g., Renilla luciferase for normalization).
-
Treatment: After transfection, cells are treated with a Wnt ligand (e.g., Wnt3a conditioned medium) to activate the pathway, in the presence or absence of different concentrations of G007-LK.
-
Lysis and Measurement: Following treatment, cells are lysed, and the luciferase and Renilla activities are measured using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to determine the level of Wnt pathway activation.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the mechanism of action of G007-LK and a typical experimental workflow for its evaluation.
Figure 1: Mechanism of Action of G007-LK. This diagram illustrates how G007-LK inhibits Tankyrase 1/2, leading to the stabilization of the Axin destruction complex. This, in turn, promotes the degradation of β-catenin, preventing its translocation to the nucleus and subsequent activation of Wnt target genes responsible for cell proliferation.
Figure 2: Experimental Workflow for G007-LK Evaluation. This flowchart outlines the key steps involved in the in vitro evaluation of G007-LK's anticancer activity, from cell line selection to data analysis and interpretation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. glpbio.com [glpbio.com]
- 3. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of Wnt Signaling in Colon Cancer Cells via an Oral Drug that Facilitates TNIK Degradation. [research.bidmc.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. merckmillipore.com [merckmillipore.com]
"Reproducibility of experiments with N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide"
An extensive search for experimental data on "N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide" did not yield any published studies or specific experimental results directly associated with this molecule. The compound appears to be novel or not widely reported in publicly accessible scientific literature.
However, to provide a relevant and useful guide for researchers in the field, this report focuses on the reproducibility of experiments for the core scaffold, pyrazolo[3,4-d]thiazole derivatives . This class of compounds has been the subject of various medicinal chemistry studies, with research focusing on their potential as anticancer agents and enzyme inhibitors. This guide summarizes common experimental protocols and presents representative data from studies on structurally related analogs.
Comparison of Biological Activities of Pyrazolo[3,4-d]thiazole Derivatives
The following tables summarize quantitative data from studies on various pyrazolo[3,4-d]thiazole derivatives, offering a comparative view of their biological activities.
Table 1: Anticancer Activity of 1,3,5-trisubstituted-1H-pyrazolo[3,4-d]thiazole Derivatives
| Compound ID | Cell Line | IC50 (µg/mL) | Reference |
| 6b | MCF-7 | 15.57 ± 2.93 | [1] |
| HepG2 | 43.72 ± 1.90 | [1] | |
| Doxorubicin (Control) | MCF-7 | Not specified | [1] |
| HepG2 | Not specified | [1] |
Table 2: Xanthine Oxidase Inhibitory Activity of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one Derivatives
| Compound ID | IC50 (µg/mL) | Kᵢ (µg) | Reference |
| 3b | 4.228 | 3.56 | [2] |
| 3g | 3.1 | 2.337 | [2] |
| Allopurinol (Control) | 2.9 | 1.816 | [2] |
Experimental Protocols
To ensure the reproducibility of the findings presented in the literature, detailed experimental protocols are crucial. Below are methodologies for key experiments performed on pyrazolo[3,4-d]thiazole derivatives.
General Synthesis of Pyrazolo[3,4-d]thiazole Derivatives
The synthesis of pyrazolo[3,4-d]thiazole derivatives often follows a multi-step reaction sequence. A representative synthetic workflow is outlined below.
Step 1: Intermediate Formation: The initial step typically involves the condensation of a hydrazine derivative with a suitable active methylene compound to form the pyrazole core.
Step 2: Thiazole Ring Formation: The pyrazole intermediate is then reacted with a reagent, such as thiourea or a derivative, to construct the fused thiazole ring, yielding the pyrazolo[3,4-d]thiazole scaffold.
Step 3: Functionalization: The core scaffold can then undergo various functionalization reactions, such as N-alkylation, acylation, or Suzuki coupling, to introduce diverse substituents at different positions of the ring system.
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer, typically dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Enzyme Inhibition Assay (Xanthine Oxidase)
The inhibitory effect of compounds on enzyme activity, such as xanthine oxidase, can be determined spectrophotometrically.
-
Reaction Mixture Preparation: A reaction mixture containing buffer, the enzyme (xanthine oxidase), and varying concentrations of the inhibitor is prepared.
-
Substrate Addition: The reaction is initiated by adding the substrate (xanthine).
-
Absorbance Monitoring: The rate of the enzymatic reaction is monitored by measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 and kinetic parameters (Kᵢ) can be determined from this data.
Potential Signaling Pathway Modulation
Based on the reported anticancer activities, pyrazolo[3,4-d]thiazole derivatives may exert their effects by modulating key signaling pathways involved in cell proliferation and survival. A hypothetical signaling pathway that could be targeted is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
In this proposed mechanism, the pyrazolo[3,4-d]thiazole derivative acts as an inhibitor of a key kinase in the pathway, such as PI3K or Akt. This inhibition would lead to the downregulation of downstream effectors, ultimately resulting in decreased cell proliferation and survival. Future experimental work, such as Western blotting or kinase assays, would be necessary to validate this hypothesis.
References
- 1. Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives: in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyrazolothiazole and Thiazolobenzamide Inhibitors: A Guide for Researchers
In the landscape of small molecule inhibitors, pyrazolothiazole and thiazolobenzamide scaffolds have emerged as privileged structures, demonstrating significant potential in targeting a range of enzymes, particularly protein kinases. This guide provides a comprehensive, data-driven comparison of these two inhibitor classes, offering insights into their relative potency, selectivity, and mechanisms of action to aid researchers and drug development professionals in their endeavors.
Data Summary: A Comparative Overview
The following tables summarize the reported inhibitory activities of selected pyrazolothiazole and thiazolobenzamide derivatives against various biological targets. This quantitative data allows for a direct comparison of their potency.
Table 1: Inhibitory Activity of Pyrazolothiazole Derivatives
| Compound ID | Target | IC50/KD | Assay Type | Reference |
| IC20 (31) | Casein Kinase 2 (CK2) | KD = 12 nM | In vitro kinase assay | [1] |
| Compound 5a | c-Met | IC50 = 4.27 nM | Enzyme assay | [2] |
| Compound 5b | c-Met | IC50 = 7.95 nM | Enzyme assay | [2] |
| Compound 9c | S. epidermidis | MIC ≈ 27.5 µM | Antimicrobial assay | [3] |
| Compound 9c | HepG2 cell line | IC50 = 10.89 µM | Cytotoxicity assay | [3] |
| Compound 9c | MCF-7 cell line | IC50 = 15.60 µM | Cytotoxicity assay | [3] |
Table 2: Inhibitory Activity of Thiazolobenzamide Derivatives and Related Structures
| Compound ID | Target | IC50/KD | Assay Type | Reference |
| Compound 9 | M. smegmatis | Zone ratio = 0.62 | Antibacterial assay | [4] |
| Compound 9 | S. aureus | Zone ratio = 0.44 | Antibacterial assay | [4] |
| Compound 29b | ALK5 | IC50 = 3.7 nM | In vitro kinase assay | [5] |
| Compound 5 | CK1δ | - | Kinase screening | [6] |
| Compound 8 | Topoisomerase IB | ++++ (High Inhibition) | Top1-mediated relaxation assay | [7] |
| Compound 11 | HCT116 cell line | IC50 = 0.62 µM | Cytotoxicity assay | [7] |
Mechanism of Action and Signaling Pathways
Both pyrazolothiazole and thiazolobenzamide inhibitors predominantly function as ATP-competitive inhibitors of protein kinases. By occupying the ATP-binding pocket of the kinase, they prevent the phosphorylation of downstream substrates, thereby disrupting cellular signaling pathways implicated in diseases such as cancer.
For instance, pyrazolothiazole derivatives have been shown to target c-Met, a receptor tyrosine kinase.[2] Inhibition of c-Met disrupts the HGF/c-Met signaling pathway, which is crucial for cell proliferation, migration, and invasion.
Similarly, thiazole derivatives have been developed as potent inhibitors of ALK5 (TGF-β type I receptor), a key component of the TGF-β signaling pathway that is involved in cancer progression.[5]
Experimental Protocols
The evaluation of these inhibitors typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and pharmacological properties.
In Vitro Kinase Inhibition Assay (General Protocol)
A common method to assess the potency of these inhibitors is through in vitro kinase assays.[8][9][10][11][12]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP)
-
Test compounds (pyrazolothiazole or thiazolobenzamide derivatives)
-
Assay buffer
-
96-well plates
-
Scintillation counter or other detection instrument
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the kinase, its substrate, and the assay buffer.
-
Add the diluted test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature for a defined period.
-
Terminate the reaction.
-
Measure the amount of phosphorylated substrate. For radiometric assays, this involves capturing the radiolabeled phosphate on a filter and measuring with a scintillation counter.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Synthesis of Core Scaffolds
The synthesis of pyrazolothiazole and thiazolobenzamide cores generally follows established synthetic organic chemistry routes.
Representative Synthesis of a Pyrazolothiazole Scaffold
A common route to pyrazolothiazole derivatives involves the condensation of a 3-amino-4-cyanopyrazole with a β-ketoester, followed by cyclization.
Representative Synthesis of a Thiazolobenzamide Scaffold
The synthesis of thiazolobenzamide can be achieved through the reaction of an aminobenzamide with a thiazole carboxylic acid derivative, often involving an amide coupling reaction.[4]
Pharmacokinetic Profiles: A Brief Comparison
While detailed head-to-head pharmacokinetic data is limited, some general characteristics can be inferred. Pyrazolopyrimidine-based inhibitors, structurally similar to pyrazolothiazoles, have demonstrated oral bioavailability and in vivo efficacy in animal models.[13] The pharmacokinetic properties of thiazolobenzamide derivatives can be influenced by substitutions on the benzamide ring, which can affect their absorption, distribution, metabolism, and excretion (ADME) profiles.[14][15][16]
Conclusion
Both pyrazolothiazole and thiazolobenzamide scaffolds represent versatile platforms for the development of potent and selective inhibitors. The choice between these two cores will depend on the specific target and the desired pharmacological properties. Pyrazolothiazoles have shown particular promise as c-Met and CK2 inhibitors, while thiazolobenzamides have been successfully developed as ALK5 and antimicrobial agents. Further research involving direct comparative studies will be invaluable in fully elucidating the relative advantages of each scaffold for specific therapeutic applications.
References
- 1. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor [ouci.dntb.gov.ua]
- 2. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel thiazole-derivatives as potent ALK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Physiologically based pharmacokinetic modeling to predict complex drug-drug interactions: a case study of AZD2327 and its metabolite, competitive and time-dependent CYP3A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The clinical pharmacokinetics of the newer antiepileptic drugs. Focus on topiramate, zonisamide and tiagabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical pharmacokinetics of tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
"Independent verification of the biological activity of N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide"
Notice of Limited Information: The specific compound "N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide" is not documented in publicly available scientific literature. As such, an independent verification of its biological activity could not be performed. This guide instead provides a comparative analysis of a structurally related class of compounds: N-(thiazol-2-yl)-benzamide analogs , which have been identified as selective antagonists of the Zinc-Activated Channel (ZAC).
The Zinc-Activated Channel is a unique member of the Cys-loop receptor superfamily of pentameric ligand-gated ion channels.[1] This guide will compare the inhibitory activity of several N-(thiazol-2-yl)-benzamide analogs on the ZAC, providing experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Analysis of ZAC Antagonists
The following table summarizes the in vitro inhibitory activity of selected N-(thiazol-2-yl)-benzamide analogs against the Zinc-Activated Channel. The data is derived from studies utilizing two-electrode voltage clamp electrophysiology on ZAC expressed in Xenopus oocytes.
| Compound ID | Chemical Structure | R1 | R2 | R3 | R4 | IC50 (µM) at 1 mM Zn²⁺ |
| 1 | 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester | H | Cl | H | Br | 1-3 |
| 5a (TTFB) | N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide | F | H | H | H | 1-3 |
| Analog A | N-(4-methylthiazol-2-yl)benzamide | H | H | H | H | >30 |
| Analog B | 4-bromo-N-(4-methylthiazol-2-yl)benzamide | H | H | Br | H | 10.3 ± 1.5 |
| Analog C | 3,4-dichloro-N-(4-methylthiazol-2-yl)benzamide | Cl | Cl | H | H | 3.5 ± 0.4 |
Experimental Protocols
A detailed methodology for a key experiment cited in the characterization of N-(thiazol-2-yl)-benzamide analogs as ZAC antagonists is provided below.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol describes the functional characterization of ZAC antagonists at the receptor expressed in Xenopus laevis oocytes.
1. Oocyte Preparation and Receptor Expression:
-
Xenopus laevis oocytes are surgically removed and defolliculated.
-
Oocytes are injected with cRNA encoding the human ZAC.
-
Injected oocytes are incubated for 2-4 days at 18°C in a modified Barth's solution.
2. Electrophysiological Recordings:
-
Oocytes are placed in a recording chamber and perfused with a standard saline solution.
-
The oocytes are impaled with two glass microelectrodes filled with 3 M KCl, which serve as the current-passing and voltage-recording electrodes.
-
The membrane potential is clamped at -60 mV.
3. Compound Application and Data Acquisition:
-
The ZAC is activated by applying a solution containing 1 mM Zn²⁺.
-
Once a stable agonist-induced current is achieved, the antagonist compound is co-applied with the agonist at varying concentrations.
-
The current responses are recorded and analyzed to determine the concentration-dependent inhibition and to calculate the IC50 values.
-
A washout period with the standard saline solution is performed between applications to allow the receptor to recover.
Visualizations
The following diagrams illustrate the experimental workflow and a simplified representation of the Zinc-Activated Channel.
References
Safety Operating Guide
Determining Proper Disposal for N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide
Determining Proper Disposal for N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d][1]thiazol-5-yl]-4-methylbenzamide
Immediate action for the disposal of the novel compound N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d][1]thiazol-5-yl]-4-methylbenzamide requires a structured approach due to the absence of specific public disposal guidelines. Researchers, scientists, and drug development professionals must adhere to a rigorous safety protocol to ensure compliant and safe disposal.
The primary step is to consult your institution's Environmental Health & Safety (EHS) department. As a novel or specialized research chemical, it is unlikely to have a pre-existing, standardized disposal protocol. The EHS department will provide specific guidance based on the chemical's known or inferred properties and local and federal regulations.
General Disposal Protocol for Novel Chemical Compounds
In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures, the following experimental protocol should be followed. This protocol is designed to ensure that all necessary information is gathered and the appropriate safety measures are taken.
1. Hazard Identification and Assessment:
-
Structural Analysis: Examine the chemical structure of N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d][1]thiazol-5-yl]-4-methylbenzamide. The presence of pyrazole, thiazole, and pyrrolidine rings, as well as amide and benzamide groups, suggests it should be treated as a potentially hazardous chemical. These functional groups can impart toxicological properties.
-
Physical and Chemical Properties: Compile all known physical and chemical properties, including but not limited to, physical state (solid, liquid), solubility, melting point, and boiling point.
-
Toxicity Data: If available from internal studies or related compounds, gather any known toxicological data.
2. Consultation and Documentation:
-
Contact EHS: Initiate a formal request with your institution's EHS department for disposal guidance. Provide them with all compiled information from the hazard identification step.
-
Chemical Waste Profile: Complete a hazardous waste profile sheet as provided by your EHS department. This will typically require the information gathered in the table below.
3. Segregation and Storage:
-
Waste Segregation: Do not mix this compound with other chemical waste unless explicitly instructed to do so by EHS. It should be collected in a dedicated, properly labeled waste container.
-
Labeling: The container must be clearly labeled with the full chemical name: "N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d][1]thiazol-5-yl]-4-methylbenzamide", the quantity, and a "Hazardous Waste" label.
-
Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials.
4. Disposal:
-
Arrangement for Pickup: Coordinate with EHS for the pickup and disposal of the waste by a licensed hazardous waste disposal company.
-
Record Keeping: Maintain a record of the disposal, including the date, quantity, and the name of the disposal company.
Data for EHS Consultation
To facilitate a swift and accurate recommendation from your Environmental Health & Safety department, summarize the compound's information in a structured format.
| Parameter | Data |
| Chemical Name | N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d][1]thiazol-5-yl]-4-methylbenzamide |
| Chemical Formula | C₂₉H₃₉N₇O₂S |
| CAS Number (if available) | Not readily available |
| Physical State | e.g., Solid, Liquid, Semi-solid |
| Quantity for Disposal | e.g., grams, kilograms, liters |
| Known Hazards (based on structure) | Potentially toxic, irritant. Treat as hazardous until proven otherwise. |
| Solvents Used (if in solution) | List all solvents and their concentrations |
| Storage Container Type | e.g., Glass bottle, plastic drum |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of a novel research chemical.
Caption: Workflow for the safe and compliant disposal of a novel research chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
